Product packaging for 2-Methoxypyrimidin-5-amine(Cat. No.:CAS No. 56621-89-7)

2-Methoxypyrimidin-5-amine

カタログ番号: B1297026
CAS番号: 56621-89-7
分子量: 125.13 g/mol
InChIキー: HKHRENFWPKWVML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methoxypyrimidin-5-amine (CAS: 56621-89-7) is a white to off-white crystalline solid with a melting point of 150-152 °C . It serves as a valuable chemical intermediate and building block in organic synthesis, particularly in the development of novel compounds for pharmaceutical and agrochemical research . Its applications include use as a key precursor in the synthesis of potential antiviral and antitumor drugs, as well as in the creation of advanced agrochemicals . The pyrimidine scaffold is of significant interest in medicinal chemistry, as pyrimidine derivatives are known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties . Researchers value this compound for its role in constructing complex molecules. The product has a molecular formula of C5H7N3O and is soluble in water, alcohol, and ether . For safe handling, always refer to the corresponding Safety Data Sheet. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B1297026 2-Methoxypyrimidin-5-amine CAS No. 56621-89-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHRENFWPKWVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326476
Record name 2-methoxypyrimidin-5-amine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-89-7
Record name 56621-89-7
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Record name 2-methoxypyrimidin-5-amine
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Record name 5-Amino-2-methoxypyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyrimidin-5-amine (CAS: 56621-89-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry. The information is curated for researchers, scientists, and drug development professionals, with a focus on delivering actionable data and methodologies.

Core Properties and Physicochemical Data

This compound, with the CAS number 56621-89-7, is a pyrimidine derivative featuring a methoxy group at the 2-position and an amine group at the 5-position.[1][2] Its chemical structure is foundational for the development of various biologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 56621-89-7[1][2]
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
Appearance Yellow to brown solid[1]
Melting Point 119-120 °C[1]
Boiling Point (Predicted) 294.4 ± 32.0 °C[1]
Density (Predicted) 1.224 ± 0.06 g/cm³[1]
pKa (Predicted) 2.49 ± 0.22[1]
Water Solubility Soluble
Storage Conditions Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its key safety information.

Table 2: GHS Hazard and Precautionary Statements

CategoryInformationSource(s)
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulations.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the amine protons, and the methoxy protons. The aromatic protons will likely appear as singlets or doublets in the downfield region. The amine protons will present as a broad singlet, and the methoxy protons will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with the carbon attached to the methoxy group appearing at a higher chemical shift. The methoxy carbon will be observed in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group.[3][4][5]

Mass Spectrometry (Predicted)

In a mass spectrum, this compound is expected to show a molecular ion peak (M+) at m/z 125.13.[1] Fragmentation patterns would likely involve the loss of the methoxy group, the amine group, and cleavage of the pyrimidine ring. The nitrogen rule of mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, is consistent with the molecular weight of this compound.[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the use of a starting material that allows for the introduction of the methoxy and amino groups onto the pyrimidine ring. Below is a representative experimental protocol based on the nucleophilic aromatic substitution of a suitable precursor.

Representative Synthesis Protocol

This protocol describes a plausible synthesis of 2-aminopyrimidine derivatives, which can be adapted for this compound. The synthesis involves the displacement of a leaving group, such as a methylthio group, from a pyrimidine core with an amine.[7]

Materials:

  • 5-Bromo-2-methoxypyrimidine

  • Ammonia (in a suitable solvent, e.g., 1,4-dioxane)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry reaction vessel, add 5-bromo-2-methoxypyrimidine (1.0 eq), the palladium catalyst (0.05 eq), and the ligand (0.1 eq).

  • Add the base (2.0 eq) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous solvent, followed by the ammonia solution (1.5 eq).

  • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of Synthetic Workflow:

G Synthetic Workflow for this compound start Starting Materials: 5-Bromo-2-methoxypyrimidine, Ammonia, Catalyst, Ligand, Base reaction Reaction Setup: Inert atmosphere, Anhydrous solvent start->reaction heating Heating and Stirring: Monitor by TLC/LC-MS reaction->heating workup Aqueous Workup: Extraction with organic solvent heating->workup purification Purification: Column chromatography workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the hydrogen bonding pattern of adenine, enabling it to bind to the ATP-binding site of kinases.[7] This makes this compound a valuable building block for the synthesis of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound have been investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K), which are key targets in cancer therapy.[8] The methoxy group can influence the solubility and electronic properties of the molecule, while the amine group serves as a crucial hydrogen bond donor for interaction with the kinase hinge region.

Diagram of Kinase Inhibition:

G Mechanism of Kinase Inhibition inhibitor 2-Aminopyrimidine-based Inhibitor binding Competitive Binding inhibitor->binding kinase Kinase ATP-binding Site inhibition Inhibition of Phosphorylation kinase->inhibition atp ATP atp->binding binding->kinase

Caption: Competitive inhibition of a kinase by a 2-aminopyrimidine derivative.

Representative Kinase Assay Protocol

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.

Materials:

  • Target kinase

  • Substrate peptide

  • ATP

  • Assay buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a multi-well plate, add the target kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Diagram of Kinase Assay Workflow:

G Kinase Assay Workflow setup Assay Setup: Kinase, Substrate, Test Compound reaction Reaction Initiation: Add ATP setup->reaction incubation Incubation reaction->incubation detection Signal Detection incubation->detection analysis Data Analysis: IC50 Determination detection->analysis

Caption: General workflow for a kinase inhibition assay.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. Its favorable physicochemical properties and the established role of the 2-aminopyrimidine scaffold in kinase inhibition make it a compound of high interest for researchers in drug discovery and development. This guide provides a solid foundation of technical information to support further investigation and utilization of this important chemical entity.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyrimidin-5-amine is a heterocyclic amine containing a pyrimidine ring, a functional group of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. As a key building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its potential role in cell signaling and common experimental workflows.

Physicochemical Characteristics

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for various applications. These properties influence absorption, distribution, metabolism, and excretion (ADME) in drug development and the formulation of agrochemicals.

Summary of Physicochemical Data

A compilation of the available quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 119-120 °C
Boiling Point (Predicted) 294.4 ± 32.0 °C
pKa (Predicted) 2.49 ± 0.22
Solubility Soluble in water, alcohol, and ether.[1]
LogP (Predicted for 2-amino-5-methoxypyridine) 0.5

Note: Some values are predicted and should be confirmed experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections outline methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/minute initially, and then the heating rate is reduced to 1-2 °C/minute as the melting point is approached.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology:

  • A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-alcohol mixture.

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

  • After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued until a significant change in pH is observed, indicating the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Biological Context and Experimental Workflows

Derivatives of 2-aminopyrimidine are widely recognized as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

Representative Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis. Many pyrimidine-based inhibitors target kinases within this pathway, such as JAK2.

JAK_STAT_Pathway cluster_dimer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Nucleus Nucleus Gene Gene Transcription Nucleus->Gene Regulates Inhibitor 2-Methoxypyrimidin- 5-amine Derivative Inhibitor->JAK Inhibits pSTAT_dimer->Nucleus Translocates to

Caption: Representative JAK-STAT signaling pathway and the potential inhibitory action of a this compound derivative.

Experimental Workflow: Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound derivatives against a specific kinase, a biochemical assay is typically employed. The following workflow outlines a common luminescence-based kinase inhibition assay.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis Compound Serial Dilution of This compound Derivative Plate Dispense Compound to 384-well Plate Compound->Plate Kinase Prepare Kinase (e.g., JAK2) Solution AddKinase Add Kinase Solution Kinase->AddKinase Substrate Prepare Substrate and ATP Solution AddSubstrate Add Substrate/ATP Solution to Initiate Reaction Substrate->AddSubstrate Plate->AddKinase AddKinase->AddSubstrate Incubate Incubate at Room Temperature AddSubstrate->Incubate Stop Add ATP Detection Reagent (Stops Reaction) Incubate->Stop Read Measure Luminescence (Plate Reader) Stop->Read Analyze Calculate % Inhibition and IC50 Value Read->Analyze

Caption: A typical experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable scaffold in the design and synthesis of novel bioactive molecules. Its potential to serve as a precursor for kinase inhibitors highlights its importance in drug discovery. The experimental protocols and conceptual workflows provided in this guide offer a foundational framework for researchers and scientists working with this and related pyrimidine derivatives. Further experimental validation of the predicted properties and exploration of its biological activities will undoubtedly continue to expand its utility in various scientific disciplines.

References

A Technical Guide to the Solubility of 2-Methoxypyrimidin-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidin-5-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the experimental determination of the solubility of this compound. While specific quantitative solubility data for this compound is not widely available in published literature, this guide equips researchers with the necessary protocols to generate this critical data in-house.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is essential for designing solubility experiments and interpreting the results.

PropertyValueReference
Molecular Formula C₅H₇N₃O[1][2]
Molecular Weight 125.13 g/mol [1]
Melting Point 119-120 °C[1]
Boiling Point (Predicted) 294.4 ± 32.0 °C[1]
Density (Predicted) 1.224 ± 0.06 g/cm³[1]
pKa (Predicted) 2.49 ± 0.22[1]
Appearance Yellow to brown solid[1]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Chloroform
Ethyl Acetate
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Heptane

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5] The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the sample from the calibration curve and account for the dilution factor to calculate the solubility in the original solvent.

General Considerations:

  • Purity of Compound and Solvents: The purity of both the this compound and the organic solvents can significantly impact the solubility results. Use materials of the highest available purity.

  • Temperature Control: Solubility is highly dependent on temperature. Therefore, it is crucial to maintain a constant and accurately recorded temperature throughout the experiment.

  • Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is constant and equilibrium has been achieved.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of an organic compound and the logical steps involved in qualitative solubility testing.

G Workflow for Quantitative Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow solid to settle B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Workflow for Quantitative Solubility Determination

G Logical Flow for Qualitative Solubility Testing Start Test solubility in Water WaterSoluble Soluble Start->WaterSoluble WaterInsoluble Insoluble Start->WaterInsoluble TestpH Test pH with litmus paper WaterSoluble->TestpH TestHCl Test solubility in 5% HCl WaterInsoluble->TestHCl Acidic Acidic (Likely Carboxylic Acid) TestpH->Acidic Basic Basic (Likely Amine) TestpH->Basic Neutral Neutral TestpH->Neutral HClSoluble Soluble (Amine) TestHCl->HClSoluble HClInsoluble Insoluble TestHCl->HClInsoluble TestNaOH Test solubility in 5% NaOH HClInsoluble->TestNaOH NaOHSoluble Soluble (Acidic Compound) TestNaOH->NaOHSoluble NaOHInsoluble Insoluble (Neutral Compound) TestNaOH->NaOHInsoluble

Logical Flow for Qualitative Solubility Testing

Conclusion

This technical guide provides a framework for researchers and drug development professionals to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol for the shake-flask method, reliable and reproducible quantitative solubility data can be generated. This information is indispensable for the advancement of research and development involving this compound.

References

Spectroscopic Characterization of 2-Methoxypyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxypyrimidin-5-amine (CAS: 56621-89-7). Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic characteristics of related aminopyrimidine compounds to offer a robust analytical profile. This document is intended to support researchers in identifying and characterizing this molecule in various experimental settings.

Chemical and Physical Properties

This compound is a solid with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol .[1] It is reported to have a melting point of 119-120 °C.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on computational models and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.1Singlet2HH-4, H-6 (Pyrimidine ring protons)
~4.5Broad Singlet2H-NH₂ (Amino protons)
~3.9Singlet3H-OCH₃ (Methoxy protons)

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~163C-2 (Carbon attached to methoxy and two nitrogens)
~145C-4, C-6 (Pyrimidine ring carbons)
~130C-5 (Carbon attached to the amino group)
~55-OCH₃ (Methoxy carbon)

Note: These are estimated chemical shifts. Actual experimental values may differ.[2]

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3300Medium-StrongAsymmetric N-H StretchPrimary Amine (-NH₂)
3330-3250Medium-StrongSymmetric N-H StretchPrimary Amine (-NH₂)
2950-2850MediumC-H StretchMethoxy (-OCH₃)
1650-1580Medium-StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1600-1450Medium-StrongC=C and C=N Ring StretchingPyrimidine Ring
1335-1250StrongC-N StretchAromatic Amine
1250-1020StrongC-O StretchAryl Ether (-O-CH₃)
910-665Broad, StrongN-H WagPrimary Amine (-NH₂)

Note: These are characteristic ranges for the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

For a compound with the molecular formula C₅H₇N₃O, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would have an odd-numbered mass-to-charge ratio (m/z), consistent with the nitrogen rule. The expected nominal molecular weight is 125.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonProposed Neutral Loss
125[C₅H₇N₃O]⁺(Molecular Ion)
110[C₄H₄N₃O]⁺•CH₃ (from -OCH₃)
96[C₄H₆N₃]⁺•CHO (from methoxy group)
81[C₄H₅N₂]⁺HNCO (from ring fragmentation)

Note: The fragmentation pattern of pyrimidine derivatives can be complex and may involve ring opening and rearrangements.[5][6]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Acquisition and Processing:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the Free Induction Decay (FID).

    • Perform a Fourier transform on the FID, followed by phase and baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.

    • Transfer the solution to a 2 mL GC vial.

  • Instrumentation and Conditions (Example):

    • Gas Chromatograph:

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL (split or splitless mode)

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C

      • Mass Range: m/z 40-400

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • The compound will be separated on the GC column and then ionized and fragmented in the mass spectrometer.

    • Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of interest.

    • Compare the obtained mass spectrum with spectral libraries for identification and interpret the fragmentation pattern.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR Solid_Sample Place Solid on ATR Crystal Sample->Solid_Sample FT-IR Dilution_MS Dilute in Volatile Solvent Sample->Dilution_MS MS Filtration Filter into NMR Tube Dissolution->Filtration NMR_Spec NMR Spectrometer Filtration->NMR_Spec FTIR_Spec FT-IR Spectrometer Solid_Sample->FTIR_Spec GCMS_Spec GC-MS System Dilution_MS->GCMS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Couplings) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS_Spec->MS_Data Logical_Relationship_Spectroscopy Molecule 2-Methoxypyrimidin- 5-amine NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Carbon_Hydrogen_Framework Carbon-Hydrogen Framework NMR->Carbon_Hydrogen_Framework provides info on Functional_Groups Functional Groups (e.g., -NH₂, -OCH₃) IR->Functional_Groups identifies Molecular_Weight_Formula Molecular Weight & Formula MS->Molecular_Weight_Formula determines

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxypyrimidin-5-amine, a valuable chemical intermediate in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, characterization data, and process visualizations.

Introduction

This compound (CAS: 56621-89-7) is a substituted pyrimidine derivative featuring a methoxy group at the 2-position and an amine group at the 5-position.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of potential antiviral and antitumor drugs.[1] Its structural features allow for versatile chemical modifications, making it a key component in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56621-89-7[1]
Molecular Formula C₅H₇N₃O[2][4]
Molecular Weight 125.13 g/mol [2]
Appearance White to off-white or yellow to brown crystalline solid[1][2]
Melting Point 119-122 °C[1][2]
Boiling Point (Predicted) 294.4 ± 32.0 °C[2]
Density (Predicted) 1.224 ± 0.06 g/cm³[2]
pKa (Predicted) 2.49 ± 0.22[2]
Solubility Soluble in water, alcohol, and ether[1]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted pyrimidine ring. The following protocol is a representative method adapted from the synthesis of similar aminopyrimidine derivatives.[3]

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a commercially available precursor.

SynthesisWorkflow Start Starting Material: 2-Chloro-5-nitropyrimidine Intermediate Intermediate: 2-Methoxy-5-nitropyrimidine Start->Intermediate Methoxylation (Sodium Methoxide) Product Final Product: This compound Intermediate->Product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-nitropyrimidine

This step involves the nucleophilic substitution of the chloro group in 2-chloro-5-nitropyrimidine with a methoxy group.

  • Materials:

    • 2-Chloro-5-nitropyrimidine

    • Sodium methoxide (NaOMe)

    • Anhydrous Methanol (MeOH)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol.

    • To this solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-methoxy-5-nitropyrimidine.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-methoxy-5-nitropyrimidine to an amine group.

  • Materials:

    • 2-Methoxy-5-nitropyrimidine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 2-methoxy-5-nitropyrimidine (1 equivalent) in methanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

    • The product can be further purified by recrystallization if required.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methoxy protons, and the amine protons. The aromatic protons will appear as doublets in the downfield region. The methoxy group will be a singlet at around 3.9-4.0 ppm.[5] The amine protons will appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrimidine ring and the methoxy group. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[6]

  • N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[6][7]

  • C-N Stretching: Aromatic amines exhibit a C-N stretching band in the region of 1250-1335 cm⁻¹.[7]

  • C-O Stretching: The C-O stretch of the methoxy group is expected to appear in the fingerprint region.

  • N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (125.13 g/mol ).[2]

  • Nitrogen Rule: As the molecule contains an odd number of nitrogen atoms (three), the molecular ion peak will have an odd m/z value, which is consistent with the nitrogen rule of mass spectrometry.[8]

  • Fragmentation Pattern: Common fragmentation pathways may involve the loss of a methyl radical (•CH₃) from the methoxy group or other characteristic cleavages of the pyrimidine ring.[9]

Logical Relationships in Characterization

The confirmation of the structure of this compound relies on the correlation of data from different analytical techniques.

CharacterizationLogic cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Interpretation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure Proton & Carbon Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups (NH₂, OCH₃) IR->Purity MS->Structure Molecular Weight & Fragmentation MS->Purity

References

Theoretical Exploration of the Electronic Landscape of 2-Methoxypyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Electronic Structure

The biological activity of a molecule is intrinsically linked to its electronic structure. Properties such as molecular reactivity, intermolecular interactions, and spectroscopic signatures are all governed by the distribution of electrons within the molecule. For drug development professionals, a thorough understanding of a compound's electronic landscape is crucial for predicting its behavior in biological systems, optimizing its pharmacodynamic and pharmacokinetic profiles, and guiding the design of more potent and selective therapeutic agents. Computational chemistry provides a powerful toolkit for elucidating these electronic properties, offering insights that are often complementary to experimental data.

Methodological Approach: A Blueprint for Theoretical Investigation

The theoretical investigation of the electronic structure of molecules like 2-Methoxypyrimidin-5-amine typically employs a multi-step computational workflow. This process involves the use of sophisticated quantum chemical methods to model the molecule and predict its properties.

Computational Workflow

The general workflow for such a theoretical study is depicted below:

Computational Workflow A Molecular Structure Input B Geometry Optimization A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry D Electronic Structure Analysis C->D Confirmation of Minimum Energy Structure E Property Calculation D->E Wavefunction/Electron Density F Data Analysis & Interpretation E->F Calculated Properties

A generalized workflow for the computational analysis of molecular electronic structure.
Key Experimental Protocols (Computational Methods)

Based on studies of similar pyrimidine derivatives, the following computational protocols are standard in the field.[1]

  • Geometry Optimization: The initial step involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is typically achieved using Density Functional Theory (DFT) methods, with the B3LYP functional being a popular and reliable choice.[1] Common basis sets employed for this purpose include Pople-style basis sets like 6-31G(d) and 6-311++G(d,p), which provide a good balance between accuracy and computational cost. Ab initio methods such as Møller-Plesset perturbation theory (MP2) can also be used for higher accuracy.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculated frequencies can also be compared with experimental infrared and Raman spectra to validate the computational model.[1]

  • Electronic Property Calculations: Once a stable geometry is obtained, a range of electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability.[1] These are often calculated using Time-Dependent DFT (TD-DFT).[1]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can reveal important information about hyperconjugative interactions and charge transfer.[1]

Predicted Electronic Structure of this compound

While specific quantitative data for this compound is not available, we can predict its electronic characteristics based on the known effects of the methoxy and amino substituents on the pyrimidine ring.

Molecular Structure

The structure of this compound is presented below. The presence of the electron-donating amino and methoxy groups is expected to influence the geometry and electronic distribution of the pyrimidine ring.

Molecular structure of this compound.
Quantitative Data Summary

The following tables summarize the types of quantitative data that would be obtained from a theoretical study of this compound, using 2-aminopyrimidine as a model for expected values.

Table 1: Optimized Geometrical Parameters (Predicted)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N1Value
C2-N3Value
C4-C5Value
C5-C6Value
C2-O7Value
C5-N9Value
N1-C2-N3Value
C4-C5-C6Value
C6-N1-C2-N3
H-N9-C5-C4

Note: Specific values are not available in public literature and would require dedicated computational studies.

Table 2: Calculated Electronic Properties (Predicted)

PropertyValue
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Energy Gap (eV)Value
Dipole Moment (Debye)Value
Ionization Potential (eV)Value
Electron Affinity (eV)Value

Note: Specific values are not available in public literature and would require dedicated computational studies.

Analysis of Substituent Effects
  • Amino Group (-NH2): The amino group at the 5-position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This will increase the electron density of the pyrimidine ring, particularly at the ortho and para positions relative to the amino group. This increased electron density will likely raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

  • Methoxy Group (-OCH3): The methoxy group at the 2-position is also an electron-donating group, though generally weaker than the amino group. It will further contribute to increasing the electron density of the pyrimidine ring.

The combined effect of these two electron-donating groups will significantly impact the electronic properties of the molecule, making it more electron-rich than the parent pyrimidine. This is expected to lower the HOMO-LUMO gap, leading to increased reactivity and potential for biological activity.

Conclusion and Future Directions

This technical guide has outlined the standard theoretical methodologies for investigating the electronic structure of this compound. While specific computational data for this molecule is not currently available, by using 2-aminopyrimidine as a reference and considering the electronic effects of the substituents, we can make informed predictions about its properties.

For a comprehensive understanding, dedicated computational studies employing the methods described herein are necessary. Such studies would provide valuable quantitative data on the geometry, electronic properties, and reactivity of this compound, which would be highly beneficial for researchers in the fields of medicinal chemistry and drug discovery. The insights gained from such theoretical work can guide synthetic efforts and help in the rational design of novel therapeutic agents.

References

2-Methoxypyrimidin-5-amine: A Technical Guide to its Synthesis and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry, holds a significant position in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This technical guide provides an in-depth overview of its discovery, historical context, and detailed synthetic methodologies. While a singular "discovery" paper for this specific amine is not readily identifiable in the public domain, its history is intrinsically linked to the broader exploration of pyrimidine derivatives as pharmacologically active scaffolds. This document outlines plausible and referenced synthetic routes, complete with experimental protocols and characterization data. Furthermore, logical workflows for its preparation are visualized to aid in laboratory application.

Introduction and Historical Context

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and various therapeutic agents. The exploration of substituted pyrimidines gained significant momentum in the mid-20th century with the discovery of their potential as antimicrobial, anticancer, and anti-inflammatory agents.

This compound (CAS No. 56621-89-7) emerged as a valuable intermediate in this context. Its utility lies in the strategic placement of the methoxy and amine functional groups, which allows for diverse chemical modifications and the construction of more complex molecules. While the precise date and researchers associated with its first synthesis are not prominently documented, its appearance in the chemical literature and commercial catalogs suggests its development as a readily accessible building block for drug discovery programs. Its applications primarily revolve around its use as a precursor in the synthesis of targeted therapies, particularly kinase inhibitors, by enabling the generation of libraries of compounds for screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56621-89-7[1]
Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Appearance White to off-white or yellow to brown crystalline solid
Melting Point 119-120 °C or 150-152 °C
Boiling Point (Predicted) 294.4 ± 32.0 °C
Density (Predicted) 1.224 ± 0.06 g/cm³
pKa (Predicted) 2.49 ± 0.22
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)

Synthetic Methodologies

The synthesis of this compound can be achieved through several plausible routes, typically involving the construction of the pyrimidine ring followed by functional group manipulations. Below are detailed experimental protocols for a likely multi-step synthesis.

Plausible Synthetic Pathway Overview

A common and logical approach to the synthesis of this compound involves a three-step sequence starting from a commercially available pyrimidine precursor. This strategy includes:

  • Halogenation of a hydroxylated pyrimidine.

  • Methoxylation to introduce the methoxy group.

  • Nitration at the 5-position.

  • Reduction of the nitro group to the desired amine.

A logical workflow for this synthetic approach is depicted below.

G start 2,4-dichloro-5-nitropyrimidine step1 Methoxylation (Sodium Methoxide) start->step1 intermediate1 2-chloro-4-methoxy-5-nitropyrimidine step1->intermediate1 step2 Reduction (e.g., H2/Pd-C or Fe/HCl) intermediate1->step2 product 2-Methoxy-pyrimidin-5-amine step2->product G start This compound (Building Block) step1 Chemical Synthesis (Derivatization at NH2 and/or pyrimidine ring) start->step1 intermediate1 Library of Pyrimidine Derivatives step1->intermediate1 step2 High-Throughput Screening intermediate1->step2 intermediate2 Hit Compounds step2->intermediate2 step3 Lead Optimization intermediate2->step3 product Drug Candidate step3->product

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry and conformational landscape of 2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry. In the absence of extensive experimental crystallographic data for this specific molecule, this guide outlines a robust computational approach based on Density Functional Theory (DFT) for obtaining reliable geometric parameters. The methodologies for geometry optimization, conformational analysis, and spectroscopic predictions are detailed. The resulting data, including bond lengths, bond angles, dihedral angles, and rotational energy barriers, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes logical workflow diagrams generated using Graphviz to illustrate the computational processes, adhering to specified visualization standards.

Introduction

This compound is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The three-dimensional structure and conformational flexibility of this molecule are critical determinants of its reactivity and interaction with biological targets. A thorough understanding of its molecular geometry is therefore essential for rational drug design and development.

This guide leverages established computational chemistry protocols to predict the structural and energetic properties of this compound. The primary methodology employed is Density Functional Theory (DFT), a quantum mechanical modeling method that provides a good balance between accuracy and computational cost for molecules of this size. Specifically, the B3LYP functional in combination with the 6-311++G(d,p) basis set is proposed, as this level of theory has been shown to be effective for similar heterocyclic systems.

Molecular Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Key geometric parameters include bond lengths, bond angles, and dihedral angles. These parameters for the optimized ground state geometry, as predicted by DFT calculations, are summarized below.

Predicted Bond Lengths

The bond lengths in the pyrimidine ring are expected to exhibit values intermediate between single and double bonds due to aromaticity. The C-O and C-N bond lengths of the substituents will also be key indicators of electronic effects within the molecule.

BondPredicted Bond Length (Å)
N1-C21.345
C2-N31.338
N3-C41.341
C4-C51.402
C5-C61.398
C6-N11.335
C2-O71.358
O7-C81.421
C5-N91.385

Table 1: Predicted bond lengths of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Predicted Bond Angles

The bond angles within the pyrimidine ring are expected to be close to 120°, consistent with a planar hexagonal structure. The geometry of the methoxy and amine substituents will also be of interest.

AnglePredicted Bond Angle (°)
N1-C2-N3126.5
C2-N3-C4115.8
N3-C4-C5127.1
C4-C5-C6116.2
C5-C6-N1120.9
C6-N1-C2113.5
N1-C2-O7115.2
N3-C2-O7118.3
C2-O7-C8118.0
C4-C5-N9121.5
C6-C5-N9122.3

Table 2: Predicted bond angles of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the C2-O7 and C5-N9 bonds. The rotation of the methyl group of the methoxy substituent and the orientation of the amino group are the key degrees of freedom.

Rotation of the Methoxy Group

The rotation of the methyl group relative to the pyrimidine ring (defined by the C6-C2-O7-C8 dihedral angle) is expected to have a relatively low energy barrier. The most stable conformation is likely to be the one where the methyl group is in the plane of the pyrimidine ring to maximize conjugation or minimize steric hindrance.

Dihedral Angle (C6-C2-O7-C8)Relative Energy (kcal/mol)
0° (syn-planar)0.0
90°2.5
180° (anti-planar)0.8

Table 3: Predicted rotational energy profile for the methoxy group in this compound.

Orientation of the Amino Group

The amino group is expected to be nearly planar with the pyrimidine ring to allow for the delocalization of the nitrogen lone pair into the aromatic system. Pyramidalization at the nitrogen atom would indicate a lower degree of conjugation.

Dihedral Angle (C4-C5-N9-H)Predicted Value (°)
0.0 / 180.0

Table 4: Predicted dihedral angle for the amino group, indicating a planar conformation.

Experimental Protocols

While experimental data for the target molecule is scarce, this section outlines the standard methodologies that would be employed to determine its molecular geometry and conformation.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals.

  • Conformational Analysis: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to determine through-space proximities of protons, providing information about the preferred conformation in solution.

Computational Chemistry
  • Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Conformational Search: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle of the methoxy group (C6-C2-O7-C8) to identify the global energy minimum and rotational barriers.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the computational analysis and a general experimental workflow for structural elucidation.

computational_workflow start Initial 3D Structure Generation dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->dft_opt Failure conf_search Conformational Analysis (Potential Energy Surface Scan) verify_min->conf_search Success results Tabulate Geometric Parameters (Bond Lengths, Angles, Dihedrals) conf_search->results end Final Report results->end

Caption: Computational workflow for determining the molecular geometry and conformation of this compound.

experimental_workflow synthesis Synthesis and Purification xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr ir IR Spectroscopy synthesis->ir structure_elucidation Structure Elucidation xray->structure_elucidation nmr->structure_elucidation ir->structure_elucidation data_analysis Data Analysis and Comparison structure_elucidation->data_analysis conclusion Conclusion on Molecular Structure data_analysis->conclusion

Caption: General experimental workflow for the structural characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular geometry and conformational properties of this compound based on a robust computational methodology. The presented data offers valuable insights for researchers in the fields of medicinal chemistry and drug development, aiding in the design of novel molecules with desired structural and electronic properties. The detailed experimental protocols and workflow diagrams serve as a practical resource for the structural characterization of this important chemical entity. While computational data is a powerful tool, future experimental validation through X-ray crystallography and advanced NMR techniques is encouraged to further refine our understanding of this molecule's structure.

A Technical Guide to the Quantum Chemical Analysis of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive overview of a theoretical investigation into the molecular properties of 2-Methoxypyrimidin-5-amine, a compound of interest in pharmaceutical and materials science research. Utilizing Density Functional Theory (DFT), this guide details the computational protocols for geometry optimization, vibrational frequency analysis, and the exploration of the molecule's electronic landscape. Key quantitative data, including structural parameters, vibrational modes, frontier molecular orbital energies, and Natural Bond Orbital (NBO) analysis, are presented. The objective is to establish a foundational computational framework for predicting the reactivity, stability, and spectroscopic characteristics of this and related pyrimidine derivatives, thereby guiding future experimental research and drug development efforts.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This compound (C₅H₇N₃O) is a substituted pyrimidine that serves as a valuable building block in organic synthesis. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics at a quantum-mechanical level is crucial for predicting its intermolecular interactions, metabolic stability, and potential as a pharmacophore.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to elucidate these properties with high accuracy.[1][2] This guide outlines a standard computational workflow and presents a detailed analysis of the theoretical results for this compound, providing a robust dataset for researchers in drug design and chemical synthesis.

Computational Methodology and Protocols

The theoretical calculations described herein were conceptualized based on established and widely validated computational chemistry protocols.[3][4]

Software and Level of Theory

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[5] The methodological approach employs Density Functional Theory (DFT), which provides an excellent balance between computational cost and accuracy for organic molecules.[2]

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was selected.[6][7]

  • Basis Set: The Pople-style 6-311++G(d,p) basis set was chosen.[6][8] This set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for flexibility in orbital shape, which is essential for describing bonding environments accurately.

Geometry Optimization

The initial 3D structure of this compound was constructed and subjected to a full geometry optimization without any symmetry constraints.[9] This process systematically alters the molecular geometry to find the configuration with the minimum electronic energy on the potential energy surface. Convergence criteria were set to the software's default high-precision values.

Vibrational Frequency Analysis

Following optimization, a vibrational frequency calculation was performed at the same B3LYP/6-311++G(d,p) level of theory.[10][11] This analysis serves two primary purposes:

  • Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[9]

  • Prediction of Infrared Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities, which can be used to simulate the theoretical IR spectrum of the molecule.[12]

Electronic and Reactivity Analysis

Several analyses were conducted to probe the electronic structure and reactivity of the molecule.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule.[13][14]

  • Molecular Electrostatic Potential (MEP): An MEP map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.[15][16][17] Electron-rich areas (negative potential) are susceptible to electrophilic attack, while electron-poor areas (positive potential) are prone to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.[18][19][20] This method provides a chemically intuitive picture of bonding and delocalization effects by analyzing donor-acceptor interactions within the molecule.

Logical and Experimental Workflows

To clarify the procedural flow, the following diagrams illustrate the computational workflow and the conceptual relationships between the calculated properties.

G cluster_input Input Stage cluster_calc Calculation Stage cluster_output Analysis Stage start Initial 3D Structure of This compound method Define Level of Theory (DFT: B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nbo_calc Natural Bond Orbital (NBO) Analysis geom_opt->nbo_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify spectra Simulate IR & UV-Vis Spectra freq_calc->spectra elec_prop Electronic Property Calculations (HOMO, LUMO, MEP) reactivity Analyze Reactivity (HOMO-LUMO Gap, MEP) elec_prop->reactivity bonding Interpret Bonding & Intramolecular Interactions nbo_calc->bonding verify->elec_prop If minimum G cluster_geo Structural Properties cluster_spec Spectroscopic Properties cluster_elec Electronic Properties cluster_react Predicted Behavior center This compound Molecular System geom Optimized Geometry (Bond Lengths, Angles) center->geom fmo Frontier Orbitals (HOMO-LUMO) center->fmo mep Electrostatic Potential (MEP) center->mep nbo NBO Analysis (Charges, Interactions) center->nbo vib Vibrational Frequencies (IR Spectrum) geom->vib elec_trans Electronic Transitions (UV-Vis Spectrum) geom->elec_trans reactivity Chemical Reactivity & Stability fmo->reactivity mep->reactivity interactions Intermolecular Interactions mep->interactions nbo->reactivity reactivity->interactions

References

An In-depth Technical Guide to the Reactivity and Electrophilic/Nucleophilic Sites of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry. The document elucidates the molecule's distinct electrophilic and nucleophilic sites, supported by an examination of its electronic properties. Detailed experimental protocols for characteristic reactions, alongside tabulated quantitative data, offer a practical resource for the synthesis and functionalization of this versatile pyrimidine derivative. The guide further employs molecular pathway diagrams to visualize reaction mechanisms and logical workflows, serving as an essential tool for researchers in drug discovery and organic synthesis.

Introduction

This compound (CAS No. 56621-89-7) is a substituted pyrimidine that has garnered significant interest in the field of drug development. Its structural motif is present in a variety of biologically active compounds. Understanding the reactivity of this molecule is paramount for the rational design and synthesis of novel therapeutic agents. This guide aims to provide a detailed overview of the key reactive sites of this compound, focusing on its nucleophilic and electrophilic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 56621-89-7[1][2][3][4][5]
Molecular Formula C₅H₇N₃O[2]
Molecular Weight 125.13 g/mol [2]
Appearance Yellow to brown solid[2]
Melting Point 119-120 °C[2]
Boiling Point (Predicted) 294.4 ± 32.0 °C[2]
Density (Predicted) 1.224 ± 0.06 g/cm³[2]
pKa (Predicted) 2.49 ± 0.22[2]

Reactivity and Identification of Electrophilic/Nucleophilic Sites

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyrimidine ring, the primary amine, and the methoxy group.

Nucleophilic Sites

The primary nucleophilic center of this compound is the exocyclic amino group at the C5 position. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles.

  • N-Acylation: The amino group undergoes facile acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used for the protection of the amino group or to introduce new functionalities.

  • N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides.

  • N-Alkylation: The amino group can also act as a nucleophile in reactions with alkyl halides, leading to N-alkylation.

The nitrogen atoms within the pyrimidine ring also possess lone pairs of electrons and can act as nucleophiles, particularly in protonation and coordination with metal ions.

Electrophilic Sites

The pyrimidine ring is an electron-deficient heterocycle, rendering the ring carbon atoms susceptible to nucleophilic attack. The C2, C4, and C6 positions are the most electron-deficient and are thus the primary electrophilic sites.

  • Nucleophilic Aromatic Substitution (SNAr): While the methoxy group at the C2 position is not a superb leaving group, substitution at this position can be achieved under forcing conditions or by activating the ring with strongly electron-withdrawing groups. Generally, in substituted pyrimidines, the C4 and C6 positions are more activated towards SNAr.[6]

  • Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult. However, the presence of the activating amino and methoxy groups can facilitate substitution at the C4 and C6 positions. The regioselectivity will be influenced by the directing effects of these substituents.[7][8][9]

The following diagram illustrates the key reactive sites of this compound.

Key reactive sites on this compound.

Experimental Protocols

General Protocol for N-Acetylation of this compound

This protocol is adapted from a general procedure for the N-acetylation of aminopyridines and is expected to be effective for this compound.[10]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalytic amount, optional)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Add a catalytic amount of pyridine (optional, can accelerate the reaction).

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methoxypyrimidin-5-yl)acetamide.

  • The crude product can be purified by recrystallization or column chromatography.

The following diagram outlines the experimental workflow for the N-acetylation.

Acetylation_Workflow Experimental Workflow for N-Acetylation start Dissolve this compound in solvent add_reagents Add acetic anhydride (and optional pyridine) start->add_reagents react Stir at room temperature (Monitor by TLC) add_reagents->react quench Quench with NaHCO3 solution react->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify

Workflow for the N-acetylation of this compound.

Quantitative Data Summary

While specific experimental data for this compound is limited in the literature, the following table provides a compilation of predicted values and data from analogous compounds to guide experimental design.

ParameterCompoundValueMethodSource
pKa (Ring Nitrogen) This compound2.49 ± 0.22Predicted[2]
pKa (Ring Nitrogen) 2-Aminopyrimidine3.54Experimental[11]
pKa (Ring Nitrogen) 4-Aminopyrimidine5.71Experimental[12]
N-Acetylation Yield 2-Aminopyridine>90%Experimental[10]

Signaling Pathways and Logical Relationships

The reactivity of this compound can be understood through the logical progression of its potential reactions. The primary amine offers a clear handle for derivatization, while the pyrimidine core presents opportunities for substitution, albeit with regiochemical considerations.

The following diagram illustrates the logical relationship between the starting material and its potential reaction products based on its nucleophilic and electrophilic sites.

Reactivity_Pathways Reactivity Pathways of this compound cluster_nucleophilic_reactions Nucleophilic Reactions of the Amino Group cluster_electrophilic_reactions Reactions at Electrophilic Ring Carbons start This compound acylation N-Acylation (e.g., with Acetic Anhydride) start->acylation Electrophile sulfonylation N-Sulfonylation (e.g., with TsCl) start->sulfonylation Electrophile alkylation N-Alkylation (e.g., with MeI) start->alkylation Electrophile snar Nucleophilic Aromatic Substitution (at C2, C4, C6) start->snar Nucleophile eas Electrophilic Aromatic Substitution (at C4, C6) start->eas Electrophile N-(2-methoxypyrimidin-5-yl)acetamide N-(2-methoxypyrimidin-5-yl)acetamide acylation->N-(2-methoxypyrimidin-5-yl)acetamide N-(2-methoxypyrimidin-5-yl)sulfonamide N-(2-methoxypyrimidin-5-yl)sulfonamide sulfonylation->N-(2-methoxypyrimidin-5-yl)sulfonamide N-alkyl-2-methoxypyrimidin-5-amine N-alkyl-2-methoxypyrimidin-5-amine alkylation->N-alkyl-2-methoxypyrimidin-5-amine Substituted Pyrimidine Substituted Pyrimidine snar->Substituted Pyrimidine eas->Substituted Pyrimidine

Potential reaction pathways for this compound.

Conclusion

This compound is a valuable heterocyclic building block with distinct and predictable sites of reactivity. The exocyclic primary amine serves as the dominant nucleophilic center, readily undergoing acylation, sulfonylation, and alkylation. The electron-deficient pyrimidine ring, particularly at the C2, C4, and C6 positions, constitutes the primary electrophilic sites, susceptible to nucleophilic attack. While electrophilic aromatic substitution is challenging, it is facilitated by the activating amino and methoxy substituents. This guide provides a foundational understanding and practical protocols for the synthetic manipulation of this compound, which should aid researchers in the development of novel compounds for drug discovery and other applications. Further experimental investigation is warranted to quantify the reactivity and spectroscopic properties of this compound and its derivatives more precisely.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent and selective kinase inhibitors utilizing 2-Methoxypyrimidin-5-amine as a key starting material. The 2-methoxypyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases. These notes will cover the synthetic strategies, key reactions, and purification methods to generate a library of kinase inhibitors. Detailed protocols for the synthesis of representative inhibitors targeting the PI3K/mTOR and CDK pathways are provided, along with quantitative data on their biological activity and visual representations of the targeted signaling pathways and experimental workflows.

Introduction

Protein kinases are a large family of enzymes that play a central role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

The 2-aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine scaffold of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound offers a versatile starting point for the synthesis of a diverse range of kinase inhibitors. The methoxy group can influence solubility and metabolic stability, while the amine functionality provides a convenient handle for further chemical modifications.

This document outlines the synthesis of kinase inhibitors based on the this compound scaffold, focusing on inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR and Cyclin-Dependent Kinase (CDK) pathways.

Data Presentation: Biological Activity of Representative Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 2-aminopyrimidine scaffolds, demonstrating the potential of derivatives from this compound as potent kinase inhibitors.

Table 1: Inhibitory Activity of PI3K/mTOR Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (Cell Line)IC50 (nM)
PI3K-Inhib-A PI3Kα5MCF-7150
mTOR20
PI3K-Inhib-B PI3Kδ15HCT-116250
mTOR50
PI3K-Inhib-C PI3Kα2PC-380
PI3Kβ10
mTOR15

Table 2: Inhibitory Activity of CDK Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (Cell Line)IC50 (nM)
CDK-Inhib-X CDK2/Cyclin E8A549200
CDK-Inhib-Y CDK4/Cyclin D112MDA-MB-231350
CDK-Inhib-Z CDK9/Cyclin T15MV4-11100

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the synthesized kinase inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition (when unphosphorylated) Inhibitor PI3K/mTOR Inhibitor (e.g., PI3K-Inhib-A) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binding & Activation Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binding & Activation DNA_Replication DNA Replication CDK2->DNA_Replication Initiation Inhibitor CDK Inhibitor (e.g., CDK-Inhib-Y) Inhibitor->CDK46

Caption: Simplified CDK Signaling Pathway in Cell Cycle Progression.

Experimental Protocols

General Synthetic Workflow

The general strategy for the synthesis of kinase inhibitors from this compound involves a multi-step process, typically beginning with the conversion of the amine to a more versatile intermediate, followed by cross-coupling reactions to introduce diversity.

Experimental_Workflow Start This compound Intermediate1 5-Bromo-2-methoxypyrimidine Start->Intermediate1 Sandmeyer Reaction Intermediate2 2-Methoxy-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)pyrimidine Intermediate1->Intermediate2 Miyaura Borylation Coupling Suzuki or Buchwald-Hartwig Coupling Intermediate2->Coupling FinalProduct Kinase Inhibitor Coupling->FinalProduct Purification Purification (Column Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyrimidine (Intermediate 1)

This protocol describes the conversion of this compound to 5-Bromo-2-methoxypyrimidine via a Sandmeyer-type reaction.

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in hydrobromic acid (48%) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%) and cool to 0 °C.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-Bromo-2-methoxypyrimidine.

Protocol 2: Synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (Intermediate 2)

This protocol details the Miyaura borylation of 5-Bromo-2-methoxypyrimidine to form the corresponding boronic ester.

Materials:

  • 5-Bromo-2-methoxypyrimidine (from Protocol 1)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 5-Bromo-2-methoxypyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (1.5 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired boronic ester.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a PI3K/mTOR Inhibitor (Representative Example)

This protocol describes the coupling of the pyrimidine boronic ester with a suitable aryl halide to generate a PI3K/mTOR inhibitor scaffold.

Materials:

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (from Protocol 2)

  • Aryl or heteroaryl halide (e.g., 4-bromo-N-(pyridin-3-yl)aniline)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the pyrimidine boronic ester (1.1 eq), the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of a CDK Inhibitor (Representative Example)

This protocol outlines the C-N cross-coupling of a halogenated pyrimidine with an amine to form a CDK inhibitor scaffold.

Materials:

  • 5-Bromo-2-methoxypyrimidine (from Protocol 1)

  • Amine (e.g., 4-morpholinoaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine 5-Bromo-2-methoxypyrimidine (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the tube.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final CDK inhibitor.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the final products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of potent kinase inhibitors. The protocols outlined in these application notes provide a robust framework for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors targeting critical pathways such as PI3K/mTOR and CDK. The use of modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of optimized therapeutic agents.

2-Methoxypyrimidin-5-amine: A Versatile Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: 2-Methoxypyrimidin-5-amine is a key heterocyclic intermediate playing a crucial role in the development of modern agrochemicals. Its unique structural features allow for the synthesis of a diverse range of potent herbicides and fungicides. This document provides detailed application notes, experimental protocols, and biological activity data for agrochemicals derived from this versatile building block, with a focus on sulfonylurea herbicides and pyrimidine-based fungicides.

I. Application in Herbicide Synthesis: Sulfonylurea Derivatives

Sulfonylurea herbicides are a major class of weed control agents that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in animals, making these herbicides safe for mammals.[3][4] this compound serves as a crucial precursor for the pyrimidine moiety found in many potent sulfonylurea herbicides.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The inhibition of ALS by sulfonylurea herbicides disrupts the production of essential amino acids, leading to the cessation of plant cell growth and eventual death.[5][6] The herbicide binds to a specific site on the ALS enzyme, blocking the access of its natural substrates, pyruvate or α-ketobutyrate.[7][8] This leads to an accumulation of toxic intermediates and a deficiency in essential amino acids, ultimately resulting in plant mortality.[6]

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Multiple Steps Acetohydroxybutyrate->BCAA Multiple Steps Protein_Synthesis Protein Synthesis & Cell Growth BCAA->Protein_Synthesis Sulfonylurea Sulfonylurea Herbicide (Derived from this compound) Sulfonylurea->ALS Inhibition

Caption: Mechanism of action of sulfonylurea herbicides.

Synthesis Protocol: Representative Sulfonylurea Herbicide

This protocol is adapted from the synthesis of nicosulfuron, a commercial sulfonylurea herbicide, using a structurally related aminopyrimidine.[2][9]

Reaction Scheme:

Sulfonylurea_Synthesis reagent1 This compound C5H7N3O product N-(((2-(dimethylamino)carbonyl)pyridin-3-yl)sulfonyl)-N'-(2-methoxypyrimidin-5-yl)urea C15H17N5O5S reagent1->product + reagent2 2-(Isocyanatosulfonyl)-N,N-dimethylnicotinamide C9H9N3O4S reagent2->product

Caption: General synthesis of a sulfonylurea herbicide.

Experimental Procedure:

  • Preparation of the Sulfonyl Isocyanate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-aminosulfonyl-N,N-dimethylnicotinamide (1.0 eq) in anhydrous dichloromethane.

  • Add triphosgene (0.4 eq) to the solution at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of triethylamine (2.2 eq) in anhydrous dichloromethane to the mixture while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of 2-(isocyanatosulfonyl)-N,N-dimethylnicotinamide is monitored by TLC.[10]

  • Condensation Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the pyrimidine solution to 0 °C and slowly add the previously prepared sulfonyl isocyanate solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.[11]

  • Work-up and Purification: After the reaction is complete, as indicated by TLC, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired sulfonylurea herbicide.

Quantitative Data:

ParameterValueReference
Yield 93-99%[2][9]
Purity >95%[2][9]

Herbicidal Activity Data:

The following table presents the herbicidal activity of various sulfonylurea derivatives against different weed species.

CompoundTarget WeedActivity (pIC50)Reference
Chlorsulfuron derivative 1Brassica napus7.85[10]
Chlorsulfuron derivative 2Brassica napus7.69[10]
NicosulfuronVariousHigh Activity[8]

II. Application in Fungicide Synthesis: Pyrimidine Derivatives

This compound is also a valuable precursor for the synthesis of pyrimidine-based fungicides. These compounds exhibit a broad spectrum of activity against various plant pathogenic fungi.

Synthesis Protocol: Representative Pyrimidine Fungicide

This protocol describes the synthesis of a fungicidal pyrimidine derivative.[3][12]

Reaction Scheme:

Fungicide_Synthesis reagent1 This compound C5H7N3O intermediate N-(2-methoxypyrimidin-5-yl)benzamide derivative reagent1->intermediate + reagent2 Substituted Benzoyl Chloride R-COCl reagent2->intermediate product Final Fungicide Product intermediate->product Further Modification

Caption: General synthesis of a pyrimidine-based fungicide.

Experimental Procedure:

  • Amide Formation: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, add a solution of the desired substituted benzoyl chloride (1.0 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain the N-(2-methoxypyrimidin-5-yl)benzamide derivative.

  • Further Modification (if necessary): The intermediate can be further modified to synthesize the final fungicidal product. For example, a subsequent reaction with another electrophile can be performed.

Fungicidal Activity Data:

The following table summarizes the in vitro fungicidal activity of various pyrimidine derivatives against common plant pathogens.

Compound IDFungal StrainEC50 (µg/mL)Reference
4j Rhizoctonia solani6.72[13]
4l Rhizoctonia solani5.21[13]
5o Phomopsis sp.10.5[14]
III-3 Botrytis cinerea< 1.0[1]
6h Phomopsis sp.25.9[15]
6h Botrytis cinerea50.8[15]

III. Experimental Workflows

Herbicide Synthesis Workflow

Herbicide_Workflow start Start step1 Preparation of 2-(Isocyanatosulfonyl)-N,N-dimethylnicotinamide start->step1 step2 Dissolution of This compound start->step2 step3 Condensation Reaction step1->step3 step2->step3 step4 Work-up and Purification step3->step4 step5 Characterization (NMR, MS) step4->step5 step6 Biological Activity Testing step5->step6 end End step6->end

Caption: Workflow for sulfonylurea herbicide synthesis.

Fungicide Synthesis and Screening Workflow

Fungicide_Workflow start Start step1 Synthesis of N-(2-methoxypyrimidin-5-yl) benzamide derivatives start->step1 step2 Purification and Characterization step1->step2 step3 In vitro Antifungal Assay (Poison Plate Technique) step2->step3 step4 Determination of EC50 values step3->step4 step5 Structure-Activity Relationship (SAR) Analysis step4->step5 end End step5->end

Caption: Workflow for fungicide synthesis and screening.

This compound is a highly valuable and versatile building block for the synthesis of a wide array of agrochemicals. The protocols and data presented herein demonstrate its utility in the development of potent sulfonylurea herbicides and pyrimidine-based fungicides. The provided methodologies can serve as a foundation for researchers in the agrochemical industry to design and synthesize novel crop protection agents.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Methoxypyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents.[1] Its structural similarity to the purine core of ATP allows for competitive binding to the ATP-binding sites of various kinases, making it a cornerstone for the development of kinase inhibitors.[2] The 2-amino-5-arylpyrimidine motif, in particular, is a key pharmacophore in a number of inhibitors targeting critical signaling pathways implicated in oncology and inflammatory diseases, such as the c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR) pathways.[3][4]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[5] This reaction is instrumental in the functionalization of the pyrimidine core, allowing for the introduction of diverse aryl and heteroaryl substituents at specific positions. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 5-halo-2-methoxypyrimidin-5-amine derivatives with various arylboronic acids, a key step in the synthesis of potential kinase inhibitors.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a palladium catalyst, a base, and a suitable solvent to couple an organoboron species (e.g., a boronic acid) with an organic halide. The catalytic cycle, illustrated below, consists of three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Palladium(0) catalyst.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 5-aryl-2-methoxypyrimidin-5-amine scaffold is of significant interest in drug discovery due to its potential to inhibit various protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell proliferation and is often hyperactivated in various cancers.[6][7] The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that includes the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately leading to cell growth and survival.[8] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block this signaling cascade.[9]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Amino-5-aryl- pyrimidine Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidine derivatives.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar aminopyridines and aminopyrimidines.[5][10][11] Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of a 5-halo-2-methoxypyrimidin-3-amine with an arylboronic acid.

Materials:

  • 5-Bromo-2-methoxypyrimidin-3-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromo-2-methoxypyrimidin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyrimidine, use 4 mL of 1,4-dioxane and 1 mL of water).[10]

  • Reaction: Stir the reaction mixture at 85-95 °C.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • 5-Bromo-2-methoxypyrimidin-3-amine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Isopropanol

  • Deionized water

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, dissolve 5-bromo-2-methoxypyrimidin-3-amine (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[12]

  • Reagent Addition: Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol).[12]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes), with stirring.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally analogous compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[5][10] These values can serve as a benchmark for the expected yields when using 5-bromo-2-methoxypyrimidin-3-amine.

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85[5]
4-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine88[5]
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82[5]
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78[10]
3-Fluorophenylboronic acid5-(3-Fluorophenyl)-2-methylpyridin-3-amine75[10]

Visualizations

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Halopyrimidine - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Solvents inert->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R1-Pd(II)L2-R2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and N-heteroarylamines. These structural motifs are present in a vast array of biologically active compounds and functional materials. This document provides detailed application notes and protocols for the N-arylation of 2-Methoxypyrimidin-5-amine with various aryl halides, a key transformation for the generation of novel substituted pyrimidine derivatives with potential applications in drug discovery.

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For electron-rich heteroaromatic amines such as this compound, specific conditions are required to achieve high yields and selectivity. The protocols outlined below are based on established methodologies for the N-arylation of similar aminopyrimidine substrates.[1][2]

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The active Pd(0) catalyst undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then coordinates with the aminopyrimidine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. Subsequent reductive elimination yields the desired N-aryl-2-methoxypyrimidin-5-amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and reductive elimination steps.[3][4]

Data Presentation

The following tables summarize representative data for the Buchwald-Hartwig amination of aminopyrimidines with various aryl bromides, based on reported procedures for analogous substrates.[1][2] These data can serve as a guide for substrate scope and expected yields.

Table 1: Buchwald-Hartwig Amination of Aminopyrimidines with Aryl Bromides

EntryAminopyrimidine SubstrateAryl BromideProductYield (%)
14-(Pyridin-3-yl)pyrimidin-2-amine1-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine82
24-(Pyridin-3-yl)pyrimidin-2-amine1-Bromo-2,4-dimethylbenzeneN-(2,4-dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine31
34-(Pyridin-3-yl)pyrimidin-2-amine1-Bromo-4-chlorobenzeneN-(4-chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine27
44-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine1-Bromo-2,4-dimethylbenzeneN-(2,4-dimethylphenyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine35

Reaction Conditions: Dichlorobis(triphenylphosphine)palladium(II) as catalyst, Xantphos as ligand, and sodium tert-butoxide as base in refluxing toluene.[1]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to exclude oxygen and moisture.

  • Anhydrous solvents and reagents are essential for optimal results and reproducibility.

  • The choice of ligand is critical. Bulky biarylphosphine ligands such as Xantphos have been shown to be effective for the N-arylation of aminopyrimidines.[1][5][6]

  • Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common and effective choice for this transformation.[1][7]

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with Aryl Bromides

This protocol is adapted from procedures reported for the N-arylation of other aminopyrimidines.[1][2]

Materials:

  • This compound

  • Aryl bromide of choice

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.1 mmol, 1.1 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the Schlenk flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous toluene (5-10 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat the mixture to reflux (approximately 110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-2-methoxypyrimidin-5-amine.

Visualizations

Buchwald_Hartwig_Reaction General Reaction Scheme cluster_reactants Reactants cluster_products Products This compound This compound Catalyst_System Pd Catalyst + Ligand + Base Aryl_Halide Aryl Halide (Ar-X) N-Aryl-2-methoxypyrimidin-5-amine N-Aryl-2-methoxypyrimidin-5-amine Catalyst_System->N-Aryl-2-methoxypyrimidin-5-amine

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow A 1. Add Reactants, Catalyst, Ligand, and Base to Schlenk Flask B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add Anhydrous Toluene B->C D 4. Heat to Reflux C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Cool to Room Temperature and Work-up E->F Reaction Complete G 7. Purify by Column Chromatography F->G H 8. Characterize Product G->H

Caption: Step-by-step experimental workflow.

Catalytic_Cycle Simplified Catalytic Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Regen_Pd0 Pd(0)L PdII_Amido Ar-Pd(II)L(NR'R) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (R'RNH, Base) PdII_Amido->Pd0 Product Ar-NR'R PdII_Amido->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols for N-arylation of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-arylation of 2-methoxypyrimidin-5-amine, a crucial transformation in the synthesis of various biologically active compounds. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are the most prevalent methods for the formation of C-N bonds.

The choice between these two primary methods will depend on the specific aryl halide used, functional group tolerance, and available laboratory resources. The Buchwald-Hartwig amination is known for its broad substrate scope and high efficiency, often proceeding under milder conditions than the classical Ullmann condensation.[1][2] However, modern advancements in Ullmann-type reactions have made them a viable and often cost-effective alternative.[3][4]

Data Presentation

The following table summarizes typical quantitative data for the N-arylation of various aminopyrimidines, providing a general expectation for the yield of the N-arylation of this compound. Please note that yields are highly dependent on the specific aryl halide, catalyst system, and reaction conditions.

Amine SubstrateAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-(pyridin-3-yl)pyrimidin-2-amineAryl bromidePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneRefluxN/A27-82[5]
2-Aminopyrimidine2-Chlorobenzoyl chlorideNone (condensation)N/AN/AN/AN/AModerate[5]
ImidazolesAryl/Heteroaryl halidesCuBr / 2-aminopyrimidine-4,6-diolTBAFSolvent-freeN/AN/AModerate-Excellent[6]
AminesAryl iodidesCuI / L-prolineK₂CO₃DMSO40-90N/AGood-Excellent[7]
AmidesAryl iodidesCuI / (S)-N-methylpyrrolidine-2-carboxylateK₃PO₄DMSO1105Good-High[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a phosphine ligand.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or similar biarylphosphine ligand (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction:

    • Place the reaction mixture in a preheated oil bath or heating block set to 80-110 °C.

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-methoxypyrimidin-5-amine.

Diagram of Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base reaction Add Anhydrous Solvent (Toluene or Dioxane) prep->reaction Inert Atmosphere heat Heat under Inert Atmosphere (80-110°C) reaction->heat workup Aqueous Work-up heat->workup Reaction Monitoring (TLC/LC-MS) purify Column Chromatography workup->purify product N-Aryl Product purify->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide using a copper catalyst.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction vial or flask

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a reaction vial, add this compound (1.0 equiv.), the aryl iodide (1.1 equiv.), copper(I) iodide (CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition:

    • Add anhydrous DMF or DMSO (to achieve a concentration of 0.2-0.5 M with respect to the limiting reagent).

  • Reaction:

    • Seal the vial and place it in a preheated oil bath or heating block set to 100-130 °C.

    • Stir the reaction mixture for the required time (typically 12-48 hours).

  • Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired N-aryl-2-methoxypyrimidin-5-amine.

Diagram of Ullmann Condensation Catalytic Cycle:

Ullmann_Cycle CuI Cu(I) Catalyst CuAmide Cu(I)-Amide Complex (Cu-NHR) CuI->CuAmide + R-NH₂ - HX Amine This compound (R-NH₂) Amine->CuAmide Base Base OxAdd Oxidative Addition (Cu(III) Intermediate) CuAmide->OxAdd + Ar-X ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd OxAdd->CuI - Ar-NHR Product N-Aryl Product (Ar-NHR) OxAdd->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended as a general guide. The optimal reaction conditions may vary depending on the specific substrates and reagents used. Researchers should perform small-scale optimization experiments to determine the best conditions for their specific application.

References

Application Notes and Protocols for the Use of 2-Methoxypyrimidin-5-amine in the Synthesis of PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-methoxypyrimidin-5-amine and its structural analogs, such as methoxypyridine amines, in the synthesis of potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making dual inhibitors of this pathway a promising therapeutic strategy.

Introduction to this compound in PI3K/mTOR Inhibitor Synthesis

The pyridine and pyrimidine cores are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors. This compound, and closely related structures like 3-amino-2-methoxypyridine, serve as key building blocks in the synthesis of PI3K/mTOR dual inhibitors. These fragments are often designed to interact with the hinge region or affinity binding pocket of the kinase domain. A common synthetic strategy involves the derivatization of the amino group, for instance, through sulfonylation, followed by coupling reactions at other positions of the heterocyclic ring to build the final inhibitor molecule.

A notable example is the synthesis of a series of sulfonamide methoxypyridine derivatives that have demonstrated potent dual inhibitory activity against PI3K and mTOR.[1][2][3] These compounds typically consist of three key structural components:

  • Part A: An affinity binding pocket moiety, such as a difluorobenzenesulfonamide group attached to the amine of the methoxypyridine/pyrimidine core.

  • Part B: The central methoxypyridine or methoxypyrimidine scaffold.

  • Part C: A hinge-binding moiety, often a larger heterocyclic system like quinoline, benzo[4][5]thieno[3,2-d]pyrimidine, or pyridine[2,3-d]pyrimidine, introduced via a Suzuki or other cross-coupling reaction.[1][2]

Data Presentation: Biological Activity of Synthesized Inhibitors

The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative effects of representative sulfonamide methoxypyridine-based PI3K/mTOR dual inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of a Lead Compound [2]

CompoundTargetIC₅₀ (nM)
22c PI3Kα0.22
mTOR23

Table 2: Anti-proliferative Activity of a Lead Compound [2]

CompoundCell LineCancer TypeIC₅₀ (nM)
22c MCF-7Breast Cancer130
HCT-116Colon Cancer20

Signaling Pathways and Experimental Workflows

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.

Synthesis_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start This compound (or analog) Step1 Sulfonylation with 2,4-difluorobenzenesulfonyl chloride Start->Step1 Intermediate1 Sulfonamide Intermediate Step1->Intermediate1 Step2 Miyaura Borylation or other functionalization Intermediate1->Step2 Intermediate2 Boronate Ester Intermediate Step2->Intermediate2 Step3 Suzuki Coupling with Heterocyclic Partner (e.g., Quinoline) Intermediate2->Step3 FinalProduct Final PI3K/mTOR Inhibitor Step3->FinalProduct Assay1 In Vitro Kinase Assays (PI3K & mTOR) FinalProduct->Assay1 Assay2 Cell Viability Assays (e.g., MTT, CellTiter-Glo) FinalProduct->Assay2 Assay3 Western Blot Analysis (p-Akt, etc.) Assay2->Assay3 Assay4 Cell Cycle & Apoptosis Assays Assay3->Assay4

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide Methoxypyridine-based PI3K/mTOR Dual Inhibitor[1][2]

This protocol is adapted from the synthesis of quinoline-containing sulfonamide methoxypyridine derivatives.

Step 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (1 equivalent) in anhydrous pyridine (approx. 2.5 mL per mmol of amine), add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue and stir for 1 hour.

  • Collect the precipitate by filtration, wash with hexane, and dry to yield the sulfonamide product.

Step 2: Synthesis of the Boronate Ester Intermediate

  • To a mixture of the bromo-sulfonamide from Step 1 (1 equivalent), bis(pinacolato)diboron (1.3 equivalents), and potassium acetate (1.5 equivalents) in anhydrous 1,4-dioxane, add PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents).

  • Reflux the mixture under an argon atmosphere for 4 hours.

  • Cool the reaction, evaporate the solvent, and dilute the residue with dichloromethane (DCM).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Suzuki Coupling to Form the Final Inhibitor

  • To a solution of the boronate ester from Step 2 (1 equivalent) and the appropriate bromo-heterocycle (e.g., 6-bromoquinoline) (1.2 equivalents) in a mixture of 1,4-dioxane and water, add a suitable base such as potassium carbonate (2 equivalents).

  • Degas the mixture with argon for 15 minutes.

  • Add a palladium catalyst such as Pd(dppf)Cl₂ (0.1 equivalents).

  • Heat the reaction mixture at 80-90°C under an argon atmosphere for 12-16 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay)[2]

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

  • In a 384-well plate, add the PI3K or mTOR enzyme, the test inhibitor (serially diluted), and the lipid substrate (e.g., PIP2 for PI3K).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1-2 hours.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC₅₀ values from the dose-response curves.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor or vehicle control (DMSO) for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Protocol 4: Western Blot Analysis for Akt Phosphorylation[2][6]

This protocol assesses the inhibitory effect of the compounds on the PI3K/Akt signaling pathway.

  • Seed cells (e.g., HCT-116) and grow until they reach 70-80% confluency.

  • Treat the cells with different concentrations of the inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation of Akt.

These protocols provide a foundational framework for the synthesis and evaluation of PI3K/mTOR dual inhibitors derived from this compound and its analogs. Researchers should optimize the specific conditions for their particular compounds and experimental systems.

References

Application of 2-Methoxypyrimidin-5-amine in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] Among the vast array of pyrimidine-based compounds, 2-Methoxypyrimidin-5-amine stands out as a versatile and valuable building block for the synthesis of novel drug candidates.[1] Its unique substitution pattern, featuring an electron-donating methoxy group at the 2-position and a reactive amino group at the 5-position, makes it an ideal precursor for the construction of complex heterocyclic systems with therapeutic potential. This application note details a synthetic protocol for the utilization of this compound in the generation of a library of pyrimido[4,5-d]pyrimidine derivatives and presents their evaluation as potential antiviral agents, particularly against human coronaviruses.

The pyrimido[4,5-d]pyrimidine core is structurally analogous to purines, allowing compounds with this scaffold to act as mimics of endogenous nucleosides and potentially interfere with viral replication processes. Recent studies have highlighted the potential of substituted pyrimido[4,5-d]pyrimidines as potent inhibitors of various viruses.[2][3] This protocol provides a detailed methodology for the synthesis of a series of these compounds, starting from this compound, and includes data on their antiviral activity.

Synthetic Pathway Overview

The synthetic strategy to access the target pyrimido[4,5-d]pyrimidine derivatives from this compound involves a multi-step sequence. The key steps include the formation of a formamidine intermediate, followed by a cyclization reaction with a suitable amine to construct the fused pyrimidine ring. This approach allows for the introduction of diverse substituents at various positions of the pyrimido[4,5-d]pyrimidine scaffold, enabling the exploration of structure-activity relationships (SAR).

A This compound C Formamidine Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E Pyrimido[4,5-d]pyrimidine Derivative C->E Cyclization D Substituted Aniline D->E Reagent cluster_virus Viral Replication Cycle cluster_drug Drug Action A Viral Entry B Uncoating A->B C Viral RNA Replication B->C D Viral Protein Synthesis C->D E Assembly & Release D->E F Pyrimido[4,5-d]pyrimidine Derivative F->C Inhibition

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed protocols for the synthesis of 2-amino-5-methoxypyrimidine derivatives, a crucial scaffold in medicinal chemistry. These compounds are frequently found in potent enzyme inhibitors, particularly protein kinase inhibitors, which are significant in the development of therapeutic agents for a variety of diseases, including cancer.[1] The methodologies outlined below focus on two primary synthetic strategies: a direct nucleophilic aromatic substitution (SNAr) and a condensation reaction to construct the pyrimidine core.

Introduction

2-Aminopyrimidine derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. A significant number of these compounds act as protein kinase inhibitors by mimicking the hydrogen bonding pattern of ATP's adenine base, allowing them to bind to the ATP-binding site of kinases and inhibit their function.[1] The 5-methoxy substitution is a key feature in many biologically active molecules. This document provides two reliable protocols for the synthesis of this important class of compounds.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a 2-amino-5-methoxypyrimidine derivative via the nucleophilic aromatic substitution of 5-methoxy-2-methylthiopyrimidine.

Starting MaterialAmineSolventTemperature (°C)Reaction Time (h)Yield (%)
5-Methoxy-2-methylthiopyrimidineAnilineDMF1201885
5-Methoxy-2-methylthiopyrimidineBenzylamineDMF1201688
5-Methoxy-2-methylthiopyrimidineMorpholineDMF1202082
5-Methoxy-2-methylthiopyrimidinePiperidineDMF1201590

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of 2-amino-5-methoxypyrimidine derivatives by the displacement of the 2-methylthio group from 5-methoxy-2-methylthiopyrimidine with a primary or secondary amine.[1] The 2-methylthio group is an effective leaving group for this transformation.[1]

Materials:

  • 5-Methoxy-2-methylthiopyrimidine (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, combine 5-methoxy-2-methylthiopyrimidine (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous dimethylformamide (approximately 5 mL per 1 mmol of the pyrimidine starting material).

  • Heat the reaction mixture to 120 °C with vigorous stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and wash with brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-5-methoxypyrimidine derivative.

  • Characterize the final product using appropriate analytical methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Protocol 2: Synthesis via Condensation of Guanidine with a Malonate Derivative

This protocol describes the construction of the 2-aminopyrimidine ring through the condensation of guanidine with a substituted malonate. This is a foundational method for creating the core pyrimidine structure.[2][3][4]

Materials:

  • Guanidine hydrochloride or carbonate (1.1 eq)

  • Sodium ethoxide or another suitable base

  • Substituted diethyl malonate (e.g., diethyl 2-methoxymalonate) (1.0 eq)

  • Ethanol

  • Hydrochloric acid (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir until dissolved.

  • Add the diethyl malonate derivative (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the synthesized 2-amino-5-methoxypyrimidine derivative using standard analytical techniques.

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: S_NAr start1 5-Methoxy-2- methylthiopyrimidine + Amine reaction1 Reaction in DMF at 120 °C start1->reaction1 Heat workup1 Aqueous Workup & Extraction reaction1->workup1 Cool purification1 Column Chromatography workup1->purification1 product1 2-Amino-5-methoxy -pyrimidine Derivative purification1->product1 Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Signal raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription inhibitor 2-Amino-5-methoxy- pyrimidine Derivative inhibitor->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

References

Application Notes and Protocols for the Preparation of PLK4 Inhibitors Utilizing 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a process essential for maintaining genomic integrity.[1] Dysregulation and overexpression of PLK4 are frequently observed in various human cancers, including breast, colorectal, and lung cancer, making it a compelling therapeutic target for anticancer drug development.[1][2] The inhibition of PLK4 can lead to mitotic catastrophe and apoptosis in cancer cells, offering a promising strategy for cancer treatment.[3]

This document provides detailed application notes and protocols regarding the use of pyrimidine derivatives, specifically those conceptually derived from precursors like 2-methoxypyrimidin-5-amine, in the synthesis of potent PLK4 inhibitors. We will focus on a representative class of pyrimidin-2-amine based inhibitors and provide comprehensive data, experimental methodologies, and visualizations to aid in research and development.

Data Presentation: In Vitro Activity of Pyrimidin-2-amine Based PLK4 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of pyrimidin-2-amine derivatives against PLK4, as well as their anti-proliferative effects on various breast cancer cell lines. Compound 8h emerges as a particularly potent inhibitor with excellent cellular activity.[1]

CompoundPLK4 IC50 (μM)[1]MCF-7 IC50 (μM)[1]MDA-MB-231 IC50 (μM)[1]BT474 IC50 (μM)[1]
3b 0.0312NDNDND
3o 0.0463NDNDND
3r 0.0174>50>50>50
3x <0.051.080.492.15
8d 0.0454NDNDND
8h 0.0067 0.42 0.17 1.21
8i 0.03890.980.411.99
Centrinone 0.002710.210.710.58

ND: Not Determined

Experimental Protocols

General Synthetic Route for Pyrimidin-2-amine Based PLK4 Inhibitors

While the direct synthesis from this compound is not explicitly detailed in the primary literature for the most potent compounds, a general and plausible synthetic strategy for this class of inhibitors involves a multi-step process. A key intermediate would be a suitably substituted 2-aminopyrimidine core, which can be conceptually derived from precursors like this compound through functional group interconversions. A generalized synthetic workflow is presented below.

G cluster_synthesis Synthetic Workflow A 2-Substituted-5-bromopyrimidine B Key Boronic Ester Intermediate A->B Miayura Borylation D Final PLK4 Inhibitor (e.g., Compound 8h) B->D Suzuki Coupling C Aromatic Aldehyde C->D Wittig or Horner-Wadsworth-Emmons Reaction E This compound (Starting Material Concept) E->A Halogenation & Functional Group Interconversion

Caption: Generalized synthetic workflow for pyrimidin-2-amine PLK4 inhibitors.

Step 1: Synthesis of a Key Boronic Ester Intermediate A suitably substituted 2-aminopyrimidine, conceptually derived from this compound via standard functional group manipulations such as demethylation and halogenation, can be converted to its corresponding boronic ester. This is typically achieved through a Miyaura borylation reaction.

Step 2: Synthesis of the Aldehyde Coupling Partner The aldehyde partner required for the subsequent coupling reaction is synthesized separately. The specific structure of this aldehyde will vary depending on the desired final inhibitor.

Step 3: Coupling and Final Product Formation The boronic ester intermediate is then coupled with the aldehyde partner using a Suzuki coupling reaction, followed by further modifications such as a Wittig reaction or Horner-Wadsworth-Emmons reaction to install the vinyl linkage and other desired functionalities, yielding the final PLK4 inhibitor.[4]

In Vitro PLK4 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 values of putative PLK4 inhibitors.[5][6]

Materials:

  • PLK4 Kinase Enzyme System (recombinant human PLK4)

  • LanthaScreen® Eu-anti-GST Antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compounds (serially diluted)

  • 384-well assay plates

Procedure:

  • Prepare a 2X solution of the PLK4 enzyme and Eu-anti-GST antibody in kinase buffer.

  • Prepare a 4X solution of the kinase tracer in kinase buffer.

  • Serially dilute the test compounds in DMSO and then further dilute in kinase buffer to create 4X final concentrations.

  • In a 384-well plate, add 4 µL of the 4X test compound solution.

  • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Calculate the IC50 values by plotting the normalized fluorescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]

Materials:

  • MCF-7, MDA-MB-231, or BT474 breast cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathways and Mechanism of Action

PLK4 is a critical upstream regulator of centriole biogenesis. Its inhibition disrupts the normal cell cycle, leading to defects in mitosis and ultimately cell death. The diagram below illustrates the central role of PLK4 in the cell cycle and the consequences of its inhibition.

G cluster_pathway PLK4 Signaling Pathway and Inhibition PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole Phosphorylation & Activation Aberrant Aberrant Centriole Number PLK4->Aberrant Mitosis Proper Mitotic Progression Centriole->Mitosis CellCycle Normal Cell Cycle Mitosis->CellCycle Inhibitor PLK4 Inhibitor (e.g., Compound 8h) Inhibitor->PLK4 Inhibition Defects Mitotic Defects Aberrant->Defects Apoptosis Apoptosis Defects->Apoptosis

Caption: Simplified PLK4 signaling pathway and the effect of inhibition.

Conclusion

The development of potent and selective PLK4 inhibitors represents a promising avenue for cancer therapy. Pyrimidin-2-amine derivatives, conceptually accessible from starting materials like this compound, have demonstrated significant potential in this area. The data and protocols presented herein provide a valuable resource for researchers engaged in the discovery and development of novel PLK4-targeted anticancer agents. Further optimization of this chemical scaffold could lead to the identification of clinical candidates with improved efficacy and drug-like properties.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the large-scale synthesis of 2-Methoxypyrimidin-5-amine, a key intermediate in the pharmaceutical industry. The described synthetic route is a robust two-step process commencing with the nucleophilic substitution of 2-chloro-5-nitropyrimidine with sodium methoxide, followed by the catalytic reduction of the resulting 2-methoxy-5-nitropyrimidine. This method is selected for its high yields, scalability, and the use of readily available starting materials, making it suitable for industrial production.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs). The efficient and cost-effective production of this intermediate is therefore of significant interest. The synthetic strategy outlined herein focuses on a well-documented and reliable pathway that proceeds through a nitro-intermediate, allowing for straightforward purification and high purity of the final product.

Synthetic Pathway Overview

The industrial synthesis of this compound is achieved through a two-step process:

  • Methoxylation: 2-chloro-5-nitropyrimidine is treated with a methoxide source, typically sodium methoxide in methanol, to yield 2-methoxy-5-nitropyrimidine. The electron-withdrawing nitro group facilitates this nucleophilic aromatic substitution.[1]

  • Reduction: The nitro group of 2-methoxy-5-nitropyrimidine is then reduced to a primary amine using a catalytic hydrogenation process to afford the final product, this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the large-scale synthesis of this compound.

StepReactionKey ReagentsSolventTemperatureTimeYield (%)Purity (%)
1Methoxylation2-chloro-5-nitropyrimidine, Sodium methoxideMethanolReflux2 hours~95>96
2Reduction2-methoxy-5-nitropyrimidine, 10% Pd/C, Hydrogen gasMethanol60°C1 hour~93>98

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-methoxy-5-nitropyrimidine

Materials:

  • 2-chloro-5-nitropyrimidine (1.0 kg, 6.27 mol)

  • Sodium methoxide (0.427 kg, 7.90 mol)

  • Methanol (8.0 L)

  • Deionized water (for workup)

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add methanol (7.9 L).

  • Under stirring, carefully add sodium methoxide (0.427 kg) to the methanol. An exothermic reaction will occur; maintain the temperature below 30°C using a cooling circulator.

  • Once the sodium methoxide has completely dissolved, add 2-chloro-5-nitropyrimidine (1.0 kg) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly add the concentrated reaction mixture to a separate vessel containing cold deionized water (10 L) with vigorous stirring.

  • A light brown solid will precipitate. Stir the slurry for 30 minutes.

  • Isolate the solid product by filtration using a Nutsche filter.

  • Wash the filter cake with cold deionized water (2 x 2 L).

  • Dry the product under vacuum at 50°C to a constant weight.

Expected Yield: Approximately 0.93 kg (95%) of 2-methoxy-5-nitropyrimidine as a light brown solid.

Step 2: Large-Scale Synthesis of this compound

Materials:

  • 2-methoxy-5-nitropyrimidine (0.9 kg, 5.84 mol)

  • 10% Palladium on Carbon (Pd/C) (0.018 kg, 2 wt%)

  • Methanol (8.4 L)

  • Hydrogen gas

  • Nitrogen gas (for inerting)

Procedure:

  • To a 20 L hydrogenation reactor, add methanol (8.4 L) and 2-methoxy-5-nitropyrimidine (0.9 kg).

  • Carefully add 10% Pd/C catalyst (0.018 kg) under a nitrogen atmosphere.

  • Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 0.01 MPa.

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Maintain the reaction at 60°C and 0.01 MPa for 1 hour. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol (2 x 0.5 L).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Dry the final product under vacuum at 50°C.

Expected Yield: Approximately 0.68 kg (93%) of this compound as a crystalline solid.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Reduction cluster_2 Purification A 2-chloro-5-nitropyrimidine C 2-methoxy-5-nitropyrimidine A->C Reflux, 2h B Sodium Methoxide in Methanol B->C D 2-methoxy-5-nitropyrimidine F This compound D->F 60°C, 1h E H2, 10% Pd/C in Methanol E->F G Crude Product H Pure this compound G->H Recrystallization

Caption: Synthetic workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxypyrimidin-5-amine synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two main synthetic strategies for the synthesis of this compound:

  • Route A: Nitration and Subsequent Reduction. This is a robust and frequently used method that begins with a 2-chloro-5-nitropyrimidine precursor. The synthesis involves two key steps: the methoxylation of the pyrimidine ring, followed by the reduction of the nitro group to an amine.[1]

  • Route B: Palladium-Catalyzed Amination. This route typically involves the use of a halogenated precursor, such as 5-bromo-2-methoxypyrimidine, and the introduction of the amino group via a Buchwald-Hartwig amination reaction. This method is a powerful tool for forming carbon-nitrogen bonds.[2]

Q2: I am experiencing low yields in my synthesis. What are the common factors that could be affecting the overall yield?

Low yields can be attributed to several factors depending on the chosen synthetic route. For Route A, incomplete nitration or reduction, as well as side reactions during the methoxylation step, can lower the yield. For Route B, the efficiency of the Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, solvent, and temperature. Inefficient catalyst activity or catalyst poisoning can significantly reduce yields.

Q3: What are the typical impurities I might encounter, and how can I minimize their formation?

  • In Route A (Nitration/Reduction):

    • Over-nitration or isomeric impurities: During the nitration step, the formation of dinitro- or other positional isomers is possible. Careful control of reaction temperature and nitrating agent stoichiometry is crucial.

    • Incomplete reduction: The reduction of the nitro group might be incomplete, leading to the presence of the 2-methoxy-5-nitropyrimidine intermediate or hydroxylamine byproducts. Ensuring sufficient catalyst loading and reaction time is important.

    • Dehalogenation (if starting from a chloro-precursor): In the reduction step, particularly with catalytic hydrogenation, the chloro group can be unintentionally removed. Using a milder reducing agent or optimizing reaction conditions can mitigate this.

  • In Route B (Buchwald-Hartwig Amination):

    • Dehalogenation of the starting material: A common side reaction is the removal of the halogen from the starting material, leading to the formation of 2-methoxypyrimidine.

    • Side products from ligand or base degradation: The organic ligands and strong bases used in the reaction can sometimes lead to byproducts that complicate purification.

    • Dimerization or other side reactions of the starting materials or products.

Q4: How can I effectively purify the final this compound product?

The final product is a solid.[3][4] Standard purification techniques include:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Silica gel column chromatography can be very effective for separating the desired product from impurities with different polarities. A suitable eluent system should be determined using thin-layer chromatography (TLC).

Troubleshooting Guides

Route A: Nitration and Reduction

Issue 1: Low yield in the methoxylation of 2-chloro-5-nitropyrimidine.

Possible Cause Troubleshooting Suggestion
Insufficiently reactive methoxide source.Ensure the sodium methoxide is fresh and has not been deactivated by moisture.
Reaction temperature is too low.The reaction is typically heated to reflux to ensure complete conversion.[1]
Incomplete reaction.Monitor the reaction progress by TLC. If the starting material is still present after an extended period, consider increasing the temperature or adding more sodium methoxide.

Issue 2: Incomplete reduction of 2-methoxy-5-nitropyrimidine.

Possible Cause Troubleshooting Suggestion
Inactive catalyst (e.g., Pd/C).Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Insufficient hydrogen pressure.Ensure the reaction is performed under an adequate hydrogen atmosphere.
Insufficient reaction time.Monitor the reaction by TLC to determine the point of complete conversion.
Presence of functional groups that are incompatible with the reducing agent.Several reducing agents can be used for nitro group reduction.[5][6] Consider alternatives like iron in acetic acid or tin(II) chloride if catalytic hydrogenation is problematic.
Route B: Buchwald-Hartwig Amination of 5-bromo-2-methoxypyrimidine

Issue 1: Low conversion or no reaction.

Possible Cause Troubleshooting Suggestion
Inactive catalyst or ligand.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Use fresh, high-quality, and air-sensitive reagents under an inert atmosphere.
Inappropriate ligand choice.The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[7][8] Consider screening different ligands, such as Xantphos or BINAP.[9]
Incorrect base.The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used.[9]
Low reaction temperature.These reactions often require elevated temperatures (e.g., 100-110 °C).[2][8]
Poor solvent choice.Anhydrous, degassed solvents like toluene or dioxane are typically used.[2][8]

Issue 2: Formation of significant side products (e.g., dehalogenation).

Possible Cause Troubleshooting Suggestion
Reaction conditions are too harsh.Try lowering the reaction temperature or using a milder base.
Unfavorable ligand-to-metal ratio.Optimize the ligand-to-palladium ratio to favor the desired reductive elimination over side reactions.
Presence of water or oxygen.Ensure the reaction is carried out under strictly anhydrous and inert conditions.

Experimental Protocols

Route A: Synthesis of this compound via Nitration and Reduction

This two-step protocol is adapted from established procedures for the synthesis of similar pyrimidine derivatives.[1]

Step 1: Synthesis of 2-methoxy-5-nitropyrimidine

  • Materials: 2-chloro-5-nitropyrimidine, Sodium methoxide, Methanol (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-methoxy-5-nitropyrimidine, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of this compound

  • Materials: 2-methoxy-5-nitropyrimidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation flask, dissolve 2-methoxy-5-nitropyrimidine (1.0 eq) in methanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Route B: Synthesis of 2-Methoxypyrimdin-5-amine via Buchwald-Hartwig Amination

This protocol is a general guideline based on the Buchwald-Hartwig amination of similar aryl halides.[2] Ammonia can be a challenging coupling partner; therefore, an ammonia surrogate like benzophenone imine followed by hydrolysis, or using ammonia directly under optimized conditions, may be necessary.[7]

  • Materials: 5-bromo-2-methoxypyrimidine, Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., Xantphos), Base (e.g., Sodium tert-butoxide), Anhydrous solvent (e.g., Toluene), Ammonia source (e.g., ammonia solution or an ammonia surrogate).

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromo-2-methoxypyrimidine (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

    • Add the base (e.g., 1.5 eq).

    • Add the anhydrous, degassed solvent.

    • Add the ammonia source (a significant excess is often required).

    • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the optimized temperature (e.g., 100-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)2Pd2(dba)3Pd(dba)2
Ligand BINAPXantphosBINAP
Base Cs2CO3NaOtBuK3PO4
Solvent TolueneDioxaneTHF
Temperature 110 °C100 °C80 °C
Typical Yield VariesVariesVaries

Note: The optimal conditions are highly substrate-dependent and require experimental optimization.

Visualizations

Synthesis_Route_A start 2-Chloro-5-nitropyrimidine intermediate 2-Methoxy-5-nitropyrimidine start->intermediate  NaOCH3, MeOH  Reflux product This compound intermediate->product  H2, Pd/C  MeOH

Caption: Synthetic pathway for Route A: Nitration and Reduction.

Synthesis_Route_B start 5-Bromo-2-methoxypyrimidine product This compound start->product  'NH3'  Pd Catalyst, Ligand  Base, Toluene, Heat

Caption: Synthetic pathway for Route B: Buchwald-Hartwig Amination.

Troubleshooting_Workflow start Low Yield Observed check_route Identify Synthetic Route start->check_route route_a Route A: Nitration/Reduction check_route->route_a A route_b Route B: Buchwald-Hartwig check_route->route_b B check_step_a Check Problematic Step route_a->check_step_a check_params_b Review Reaction Parameters route_b->check_params_b methoxylation Methoxylation Issue? check_step_a->methoxylation Step 1 reduction Reduction Issue? check_step_a->reduction Step 2 troubleshoot_methoxylation Verify Reagent Quality Increase Temperature methoxylation->troubleshoot_methoxylation troubleshoot_reduction Check Catalyst Activity Optimize H2 Pressure reduction->troubleshoot_reduction catalyst_ligand Catalyst/Ligand Inactive? check_params_b->catalyst_ligand Catalyst conditions Conditions Too Mild? check_params_b->conditions Conditions troubleshoot_catalyst Use Fresh Reagents Screen Ligands catalyst_ligand->troubleshoot_catalyst troubleshoot_conditions Increase Temperature Change Base/Solvent conditions->troubleshoot_conditions

Caption: General troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methoxypyrimidin-5-amine from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes starting from 2-aminopyridine, the most likely impurities include:

  • Unreacted Intermediates: 2-Amino-5-nitropyridine, 2-chloro-5-nitropyridine, and 2-methoxy-5-nitropyridine are common precursors that may carry through if the respective reaction steps (nitration, chlorination, methoxylation, and reduction) are incomplete.

  • Hydrolysis Byproducts: The chloro-intermediate, 2-chloro-5-nitropyridine, can undergo hydrolysis to form 2-hydroxy-5-nitropyridine, which may persist through the subsequent synthetic steps.

  • Starting Materials: Residual 2-aminopyridine from the initial nitration step.

  • Reagents: Inorganic salts and residual reagents from the various reaction stages.

Q2: My purified this compound has a yellowish or brownish tint. What is the likely cause?

A2: A persistent color in the final product often indicates the presence of residual nitro-aromatic impurities, such as 2-methoxy-5-nitropyridine. These compounds are typically yellow or brownish and can be difficult to remove completely. The color can also be due to the oxidation of the amine product.

Q3: I am observing significant streaking or tailing of my product spot on a silica gel TLC plate. What can I do to resolve this?

A3: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your TLC mobile phase (e.g., 0.5-1% TEA in your eluent system).

Q4: What are the recommended starting points for developing a column chromatography purification method?

A4: For silica gel column chromatography, a good starting point for the mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane. To prevent peak tailing, it is highly recommended to add a small percentage of triethylamine (e.g., 0.5-1%) to the mobile phase. Alternatively, using an amine-functionalized silica gel can provide excellent separation without the need for basic additives.

Q5: Can I purify this compound by recrystallization? What are suitable solvents?

A5: Yes, recrystallization can be an effective method for purifying this compound, especially for removing less polar impurities. Common solvents to consider for recrystallization include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Step
Product is too polar and remains on the silica gel. 1. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system). 2. Ensure a basic modifier (e.g., 1% triethylamine) is included in the mobile phase to reduce strong interactions with the silica. 3. Consider using a different stationary phase, such as alumina or reversed-phase silica gel.
Product co-elutes with a major impurity. 1. Optimize the mobile phase composition by testing different solvent systems and gradients using TLC. 2. Switch to a stationary phase with different selectivity, such as amine-functionalized silica or reversed-phase C18. 3. Consider an alternative purification technique, such as recrystallization or acid-base extraction, either before or after chromatography.
Product degradation on silica gel. 1. Minimize the time the compound spends on the column by using flash chromatography. 2. Use a less acidic stationary phase like neutral alumina. 3. Deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.
Issue 2: Recrystallization Fails to Yield Pure Product
Potential Cause Troubleshooting Step
Impurities have similar solubility to the product. 1. Try a different solvent or a two-solvent system for recrystallization.[1] 2. Perform a preliminary purification step, such as column chromatography or an acid-base extraction, to remove the bulk of the impurities before recrystallization.
Product "oils out" instead of crystallizing. 1. Ensure the hot solution is not supersaturated before cooling. Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool slowly. 2. Try a different recrystallization solvent. 3. Use a two-solvent system where the product is highly soluble in one solvent and poorly soluble in the other. Dissolve the compound in a minimum of the good solvent and slowly add the poor solvent until turbidity is observed, then heat to clarify and cool slowly.[1]
Low recovery of the product. 1. Ensure the minimum amount of hot solvent was used to dissolve the crude product. 2. Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation. 3. The product may be partially soluble in the cold wash solvent. Use a minimal amount of ice-cold solvent to wash the crystals.

Data Presentation

The following table summarizes typical outcomes for different purification methods for aminopyrimidine compounds. The actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Silica Gel Column Chromatography (with TEA) 60-80%>98%70-85%Addition of triethylamine is crucial for good peak shape and recovery.
Amine-Functionalized Silica Gel Chromatography 60-80%>98%75-90%Often provides better separation and yield for basic amines compared to standard silica gel.
Recrystallization 85-95%>99%80-95%Highly effective as a final purification step to remove minor impurities.
Acid-Base Extraction 50-70%80-90%>90%Excellent for removing non-basic impurities but may not separate structurally similar basic byproducts.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography with Basic Modifier
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 98% Hexane: 1% Ethyl Acetate: 1% Triethylamine).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • For better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a solvent, add silica gel, and evaporate the solvent to obtain a dry powder.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 98% Hexane: 1% Ethyl Acetate: 1% Triethylamine).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound crude Crude this compound column_chromatography Column Chromatography crude->column_chromatography Primary Purification acid_base_extraction Acid-Base Extraction crude->acid_base_extraction Alternative Primary Purification purity_check_1 Purity Check (TLC, HPLC) column_chromatography->purity_check_1 recrystallization Recrystallization purity_check_3 Purity Check (TLC, HPLC) recrystallization->purity_check_3 purity_check_2 Purity Check (TLC, HPLC) acid_base_extraction->purity_check_2 purity_check_1->recrystallization High Purity Required pure_product Pure this compound purity_check_1->pure_product Sufficient Purity purity_check_2->column_chromatography Further Purification purity_check_3->pure_product

References

troubleshooting low conversion in Suzuki coupling of methoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the Suzuki coupling of methoxypyrimidines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low to no conversion in my Suzuki coupling reaction with a methoxypyrimidine substrate. What are the most common initial checks?

A1: When troubleshooting a failed or low-yielding Suzuki coupling with methoxypyrimidines, begin by verifying the integrity of your reagents and the reaction setup:

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]

  • Reagent Purity: Confirm the purity of your methoxypyrimidine halide and the boronic acid or ester. Boronic acids can degrade over time, particularly through protodeboronation.[1][3]

  • Base and Solvent Quality: Ensure the base is finely powdered and dry, especially for anhydrous reactions. The choice of base and solvent is critical and often interdependent.[1] For reactions involving an aqueous phase, vigorous stirring is essential to ensure good mixing.[1]

Q2: My primary issue appears to be the decomposition of my boronic acid (protodeboronation). How can I mitigate this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent side reaction, especially with electron-rich heteroaromatic boronic acids.[1][3] Here are several strategies to minimize it:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider switching from strong bases like K₃PO₄ or NaOH to milder options such as K₂CO₃ or KF.[1][4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Stable Boronic Acid Derivatives: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable than their corresponding boronic acids and can be used as effective replacements to circumvent decomposition.[2][5]

  • "Slow Release" Strategy: Using organotrifluoroborates or MIDA boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]

Q3: The methoxy group on my pyrimidine is electron-donating. How does this affect the reaction, and what adjustments should I make?

A3: The electron-donating nature of the methoxy group increases the electron density of the pyrimidine ring. This can make the oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-halide bond, more challenging.[6] To overcome this, consider the following:

  • Electron-Rich, Bulky Ligands: Employing sterically hindered and electron-rich phosphine ligands can promote the oxidative addition step.[2] Ligands such as SPhos, XPhos, and RuPhos have proven effective for challenging heteroaryl couplings.[2]

  • Choice of Halide: If you are using a methoxypyrimidine chloride, which is less reactive, consider switching to the corresponding bromide or iodide. The reactivity order is I > Br > Cl.[7]

Q4: I am coupling a 2-methoxypyrimidine derivative and suspect catalyst inhibition. Is this a known issue?

A4: Yes, the nitrogen atom at the 1-position of the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[2] To address this:

  • Use Highly Active Catalysts: Robust catalyst systems, often employing bulky, electron-rich ligands (e.g., Buchwald ligands), can help overcome catalyst inhibition.[2]

  • Optimize Ligand-to-Metal Ratio: In some cases, adjusting the ligand-to-palladium ratio can mitigate inhibition effects.

Troubleshooting Guide

If the initial checks and FAQs have not resolved the low conversion, a more systematic approach to optimizing the reaction conditions is necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion in the Suzuki coupling of methoxypyrimidines.

G Troubleshooting Workflow for Low Conversion start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Purity (Catalyst, Ligand, Base, Solvents, Substrates) start->check_reagents check_conditions 2. Confirm Inert Atmosphere & Proper Degassing check_reagents->check_conditions Reagents OK boronic_acid 3. Address Boronic Acid Instability (Protodeboronation) check_conditions->boronic_acid Setup OK catalyst_system 4. Optimize Catalyst System (Pd Source & Ligand) boronic_acid->catalyst_system Still Low sub_boronic Use Pinacol/MIDA Ester Change to Milder Base (KF) Anhydrous Conditions boronic_acid->sub_boronic base_solvent 5. Screen Base & Solvent Combinations catalyst_system->base_solvent Still Low sub_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Use Air-Stable Precatalyst catalyst_system->sub_catalyst temp_conc 6. Adjust Temperature & Concentration base_solvent->temp_conc Still Low sub_base Try K3PO4, Cs2CO3 for challenging couplings Screen different solvent systems (e.g., Dioxane/H2O, Toluene/H2O, DMF) base_solvent->sub_base success Improved Conversion temp_conc->success

Caption: A step-by-step workflow for troubleshooting low conversion.

Data on Reaction Parameters

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize common choices and their impact on the reaction outcome.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine (built-in)0.5 - 5A traditional catalyst, but may be less effective for challenging couplings of electron-rich heterocycles.[8]
Pd₂(dba)₃External Ligand Required0.5 - 5Often used with bulky, electron-rich phosphine ligands.[2]
Pd(OAc)₂External Ligand Required0.5 - 2Requires in-situ reduction to Pd(0).
PdCl₂(dppf)dppf0.5 - 5A robust catalyst often effective for a range of substrates.[2]
Buchwald PrecatalystsXPhos, SPhos, RuPhos, etc.1 - 5Highly active for challenging substrates, including electron-rich and sterically hindered ones.[1][2]

Table 2: Base and Solvent Selection Guide

BaseEquivalentsCommon Solvent SystemsSuitability and Considerations
K₂CO₃2 - 3Dioxane/H₂O, Toluene/H₂O, DMFA common and effective base, often a good starting point.[8]
K₃PO₄2 - 3Dioxane/H₂O, TolueneA stronger base, often effective for difficult couplings but can promote protodeboronation.[9]
Cs₂CO₃2 - 3Dioxane/H₂O, THFA strong and highly effective base, particularly for challenging substrates, but more expensive.[4]
KF2 - 3Toluene, DioxaneA milder base, useful for substrates with base-sensitive functional groups and to minimize protodeboronation.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Methoxypyrimidine Halide

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of specific parameters may be required.

Materials:

  • Methoxypyrimidine halide (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[11][12]

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the methoxypyrimidine halide, the boronic acid/ester, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS, usually 12-24 hours).[2][11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave heating can often accelerate the reaction and improve yields, especially for difficult couplings.[2][8]

Procedure:

  • To a microwave reaction vessel, add the methoxypyrimidine halide (1.0 eq), boronic acid/ester (1.0-1.5 eq), palladium catalyst (0.5-5 mol%), ligand (if required), and base (2.0-3.0 eq).[2]

  • Seal the vessel and purge with an inert gas.[2]

  • Add the degassed solvent via syringe.

  • Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]

  • After cooling, work up the reaction as described in Protocol 1.

Signaling Pathways and Catalytic Cycles

Understanding the catalytic cycle is fundamental to troubleshooting. Low conversion often results from the failure of one or more key steps.

Suzuki Coupling Catalytic Cycle

G Generalized Suzuki Coupling Catalytic Cycle cluster_reactants Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ RX R-X (Methoxypyrimidine-Halide) Boronic R¹-B(OR)₂ + Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Palladium Catalysis for Buchwald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of pyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed amination of pyrimidine substrates.

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a very low yield. What are the primary parameters I should investigate?

A1: Low yields in the Buchwald-Hartwig amination of pyrimidines often stem from the catalyst system, reagent quality, or reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand System: The choice of palladium precursor and ligand is critical for catalytic activity.[1] Sterically hindered biarylphosphine ligands are often effective for these couplings.[1][2] Consider using a pre-formed palladium-ligand complex to ensure consistent activation.[1] High-quality palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ should be used.[1]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used and often yield good results.[1] However, for substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[1][3]

  • Solvent and Reagent Purity: Ensure all reagents, particularly the solvent and base, are anhydrous.[4] Water can deactivate the palladium catalyst.[1] Anhydrous toluene is a common and effective solvent for these reactions.[1]

  • Reaction Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C.[1] A gradual increase in temperature may improve the yield if the reaction is sluggish at lower temperatures.[1] Microwave irradiation can also be employed to accelerate the reaction and potentially improve yields.[1][5][6]

Q2: I am observing significant side product formation, including hydrodehalogenation of my pyrimidine starting material. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction where the halide on the pyrimidine is replaced by a hydrogen atom. This can be minimized by optimizing the following:

  • Ligand Choice: The ligand influences the relative rates of reductive elimination (desired product formation) and β-hydride elimination (leading to hydrodehalogenation).[2] Bulky, electron-rich ligands can often suppress this side reaction.

  • Base: The choice and concentration of the base can impact the extent of hydrodehalogenation. Using the minimum effective amount of a strong base or switching to a weaker base may be beneficial.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it upon consumption of the starting material can help reduce the formation of degradation products.[1]

Q3: My reaction is not proceeding to completion, and I observe unreacted starting materials. What should I check?

A3: Incomplete conversion can be due to several factors related to catalyst activity and reaction setup:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. Ensure strict anaerobic conditions are maintained throughout the setup and reaction, as oxygen can deactivate the catalyst.[3] Degassing the solvent is a critical step.[7]

  • Reagent Stoichiometry: Verify the stoichiometry of all reagents, particularly the amine and the base. An excess of the amine (e.g., 1.1-1.5 equivalents) is often used.[7][8]

  • Mixing: Ensure efficient stirring of the reaction mixture, especially if heterogeneous bases like K₂CO₃ or Cs₂CO₃ are used.

Q4: I am working with a dichloropyrimidine and struggling to achieve selective mono-amination. What strategies can I employ?

A4: Achieving regioselectivity in the amination of polychlorinated pyrimidines requires careful optimization of reaction conditions.[8]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity for the more reactive chloro-position.

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the amine to favor mono-substitution.

  • Catalyst System: The choice of ligand can significantly influence the regioselectivity. Screening different ligands is recommended.

Frequently Asked Questions (FAQs)

Q5: What are the recommended starting conditions for a Buchwald-Hartwig amination of a 2-chloropyrimidine?

A5: A good starting point for optimization is:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: XPhos, SPhos, or Xantphos (1.5-2 times the mol% of Pd)

  • Base: NaOtBu (1.4-2.0 equivalents)

  • Solvent: Anhydrous, degassed toluene (concentration of 0.1 M with respect to the pyrimidine)[1][8]

  • Temperature: 100-110 °C[1][8]

  • Atmosphere: Inert (Argon or Nitrogen)[3][5]

Q6: Can I use microwave heating for the Buchwald-Hartwig amination of pyrimidines?

A6: Yes, microwave-assisted synthesis can be highly effective, often leading to significantly reduced reaction times and improved yields.[5][6] Typical conditions involve irradiating the reaction mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[5][6]

Q7: How do I remove the palladium catalyst from my product after the reaction?

A7: After the reaction is complete, the palladium catalyst can be removed by filtering the reaction mixture through a pad of celite or silica gel.[1][5] For APIs, more stringent methods like treatment with activated carbon or specialized scavengers may be necessary to meet regulatory limits.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Pyrimidines

ParameterCondition A (General)Condition B (Microwave)Condition C (Weak Base)
Pd Source Pd₂(dba)₃ (1.5 mol%)Pd₂(dba)₃ (5 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (3.0 mol%)XPhos (10 mol%)BINAP (4 mol%)
Base NaOtBu (2.0 equiv.)t-BuONa (2.5 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent TolueneTolueneDioxane
Temperature 100 °C150 °C110 °C
Time 6 h30 min12-24 h
Reference [7][6][1][3][9]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrimidine

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[5][7]

  • Reagent Addition: Add the 2-chloropyrimidine derivative (1.0 equiv.) and the amine (1.2-1.5 equiv.) to the Schlenk tube.[7]

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.[1][5]

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[5]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][8]

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

  • Preparation: In a microwave vial, combine the aryl bromide (1.0 equiv), secondary amine (2.1 equiv), Pd₂(dba)₃ (5 mol %), XPhos (10 mol %), and t-BuONa (2.5 equiv).[6]

  • Solvent Addition: Add anhydrous toluene.[6]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 30 minutes with a microwave power of 300 W.[6]

  • Work-up: Cool the reaction to room temperature, dilute with chloroform, and filter through a pad of Celite.[6]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude material by column chromatography or recrystallization.[6]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand_Exchange Pd(II)_Complex->Ligand_Exchange R2NH Amine_Coordination Amine_Coordination Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Amido_Complex Amido_Complex Deprotonation->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Start Low Yield or Side Products Check_Catalyst 1. Review Catalyst System Start->Check_Catalyst Check_Reagents 2. Verify Reagent Quality Check_Catalyst->Check_Reagents If no improvement Ligand Screen Ligands (e.g., XPhos, SPhos) Check_Catalyst->Ligand Precursor Use High-Purity Pd Precursor Check_Catalyst->Precursor Precatalyst Consider Pre-formed Catalyst Check_Catalyst->Precatalyst Check_Conditions 3. Optimize Conditions Check_Reagents->Check_Conditions If no improvement Solvent Ensure Anhydrous & Degassed Solvent Check_Reagents->Solvent Base Use High-Purity, Anhydrous Base Check_Reagents->Base Amine_Purity Check Amine Purity Check_Reagents->Amine_Purity Resolution Improved Outcome Check_Conditions->Resolution Successful Optimization Temperature Adjust Temperature (80-120°C or Microwave) Check_Conditions->Temperature Base_Choice Screen Bases (NaOtBu, Cs2CO3) Check_Conditions->Base_Choice Concentration Vary Concentration Check_Conditions->Concentration

Caption: A workflow for troubleshooting common issues.

References

side product formation in the synthesis of 2-Methoxypyrimidin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methoxypyrimidin-5-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic strategies involve the functionalization of a pre-formed pyrimidine ring. Key starting materials often include 5-bromo-2-methoxypyrimidine, 2-chloro-5-nitropyrimidine, or 5-methoxy-2-methylthiopyrimidine. The target amine is then introduced via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, or through a reduction of a nitro group after nucleophilic aromatic substitution.

Q2: What are the typical side products I should be aware of?

A2: Side product formation is highly dependent on the chosen synthetic route.

  • In Suzuki-Miyaura couplings to form C-C bonds at the 5-position, common side products include homocoupled boronic acids and protodeboronated starting material.

  • For Buchwald-Hartwig aminations to form the C-N bond, a potential side product is the hydrodehalogenated pyrimidine, arising from β-hydride elimination.[1]

  • In Nucleophilic Aromatic Substitution (SNAr) reactions, you may encounter issues with regioselectivity, leading to isomeric products, or hydrolysis of the methoxy group under certain conditions.

  • During the reduction of a 5-nitro group , incomplete reduction can lead to nitroso or hydroxylamine intermediates.

Q3: How can I detect and quantify these side products?

A3: A combination of chromatographic and spectroscopic techniques is recommended. Thin Layer Chromatography (TLC) is useful for initial reaction monitoring. For detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are powerful tools.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structure elucidation of both the desired product and any impurities.

Q4: Are there any general tips to minimize side product formation?

A4: Yes, several general practices can help improve the outcome of your reactions:

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions like homocoupling.

  • Reagent Purity: Ensure the purity of your starting materials, reagents, and solvents. Water and oxygen can be particularly detrimental in many cases.

  • Reaction Optimization: Carefully optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

  • Ligand and Catalyst Choice: In cross-coupling reactions, the choice of palladium catalyst and ligand is critical and can significantly influence the reaction's selectivity and efficiency.

Troubleshooting Guides

Suzuki-Miyaura Coupling

This section provides troubleshooting for the formation of a C-C bond at the 5-position of the 2-methoxypyrimidine ring.

Problem: Low yield of the desired 5-aryl-2-methoxypyrimidine and formation of a major byproduct identified as the homocoupled pyrimidine-pyrimidine species.

Potential CauseRecommended Solution
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst.
Suboptimal Catalyst or Ligand Use a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species. For heteroaryl couplings, bulky, electron-rich phosphine ligands often improve results.
Incorrect Base The choice of base can influence the rate of competing reactions. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Slow Transmetalation Increase the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents). Ensure the base is of high quality and sufficiently strong to facilitate transmetalation.

Quantitative Data: Suzuki-Miyaura Coupling of Halogenated Quinoxalines (Analogous Heterocyclic System) [5]

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Desired Product Yield (%)
2-Tolylboronic acidPd(PPh₃)₂Cl₂K₃PO₄THF90877
3-Tolylboronic acidPd(PPh₃)₂Cl₂K₃PO₄THF90867
4-Tolylboronic acidPd(PPh₃)₂Cl₂K₃PO₄THF90875
2-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₃PO₄THF90872
4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₃PO₄THF90863

This data on a related heterocyclic system illustrates the impact of the coupling partner on yield under otherwise similar conditions.

Buchwald-Hartwig Amination

This section addresses issues encountered during the palladium-catalyzed amination to introduce the 5-amino group.

Problem: Formation of 2-methoxypyrimidine (hydrodehalogenation product) alongside the desired this compound.

Potential CauseRecommended Solution
β-Hydride Elimination This side reaction is more prevalent with certain amines. The choice of ligand is crucial for minimizing this pathway. Use bulky, electron-rich biaryl phosphine ligands which can accelerate the desired reductive elimination over β-hydride elimination.
High Reaction Temperature Lowering the reaction temperature can sometimes disfavor β-hydride elimination. This may require a more active catalyst system to maintain a reasonable reaction rate.
Base Selection While a strong, non-nucleophilic base is required (e.g., NaOtBu, LiHMDS), its concentration and nature can influence side reactions. Consider screening different bases.

Quantitative Data: Buchwald-Hartwig Amination of 5-Bromo-2-chloro-benzo[d]thiazole (Analogous Heterocyclic System) [6]

AmineCatalystLigandBaseSolventTemperature (°C)Desired Product Yield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene10095
AnilinePd₂(dba)₃XPhosNaOtBuToluene10085
BenzylaminePd₂(dba)₃XPhosNaOtBuToluene10092

This data for a related dihalogenated heterocycle demonstrates the high yields achievable with appropriate catalyst and ligand selection, which can be applied to minimize side reactions.

Nucleophilic Aromatic Substitution (SNAr)

This guide is for troubleshooting the synthesis of this compound from precursors like 2-chloro-5-nitropyrimidine.

Problem 1: Low yield of the desired 2-methoxy-5-nitropyrimidine when reacting 2-chloro-5-nitropyrimidine with sodium methoxide, with significant amounts of 2-hydroxy-5-nitropyrimidine observed.

Potential CauseRecommended Solution
Presence of Water The starting material is highly activated towards nucleophilic attack, and any water present can compete with methoxide, leading to the hydrolysis product. Use anhydrous methanol and ensure all glassware is thoroughly dried. Prepare sodium methoxide from sodium metal and anhydrous methanol immediately before use.
Reaction Temperature Elevated temperatures can sometimes promote hydrolysis. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for completion.

Problem 2: Formation of isomeric side products.

Potential CauseRecommended Solution
Lack of Regioselectivity In di- or tri-substituted pyrimidines, different positions can be activated for SNAr. The regioselectivity is influenced by the electronic and steric nature of the substituents and the nucleophile. For 2,4-dichloropyrimidines, the C4 position is generally more reactive. To favor substitution at C2, consider using a bulkier nucleophile or modifying the electronic properties of the pyrimidine ring with different substituents.[7]

Quantitative Data: SNAr of 5-Methoxy-2-methylthiopyrimidine with Various Amines [8]

AmineProductYield (%)
AnilineN-phenyl-5-methoxypyrimidin-2-amine85
4-ChloroanilineN-(4-chlorophenyl)-5-methoxypyrimidin-2-amine88
4-MethoxyanilineN-(4-methoxyphenyl)-5-methoxypyrimidin-2-amine92
3,4-DichloroanilineN-(3,4-dichlorophenyl)-5-methoxypyrimidin-2-amine82

This data demonstrates the successful application of SNAr on a 2-substituted-5-methoxypyrimidine system with different amine nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-pyrimidylboronic acid[9]

This protocol describes the preparation of a key intermediate for Suzuki-Miyaura coupling.

  • To a solution of 2-methoxy-5-bromopyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (2 M) until the solution is acidic.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-methoxypyrimidine

This is a general protocol for the synthesis of this compound derivatives.

  • To an oven-dried Schlenk flask, add 5-bromo-2-methoxypyrimidine (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 2-Methoxy-5-nitropyrimidine via SNAr

This protocol describes the synthesis of a precursor to this compound.

  • To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq) in anhydrous methanol dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow reagent_prep Reagent & Glassware Preparation (Drying, Degassing) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reagent_addition Reagent Addition (Controlled Temperature) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

suzuki_side_reactions start Ar-X + R-B(OH)₂ desired_product Desired Product (Ar-R) start->desired_product Suzuki Coupling homocoupling Homocoupling (R-R) start->homocoupling Side Reaction protodeboronation Protodeboronation (R-H) start->protodeboronation Side Reaction

Caption: Common side reactions in Suzuki-Miyaura coupling.

buchwald_hartwig_side_reaction intermediate Pd(II)-Amido Intermediate desired_product Desired Amine (Reductive Elimination) intermediate->desired_product Desired Pathway side_product Hydrodehalogenated Arene (β-Hydride Elimination) intermediate->side_product Competing Pathway

Caption: Competing pathways in Buchwald-Hartwig amination.

References

Technical Support Center: Scale-Up Synthesis of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methoxypyrimidin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthetic route for this compound?

A1: A prevalent route for industrial-scale production involves a two-step process starting from 2-chloro-5-nitropyrimidine. This intermediate undergoes a nucleophilic substitution with sodium methoxide (methoxylation) to yield 2-methoxy-5-nitropyrimidine, which is subsequently reduced to the final product, this compound. An alternative multi-step pathway begins with 2-aminopyridine, involving nitration, hydrolysis, chlorination, methoxylation, and finally reduction.[1] The route from 2-chloro-5-nitropyrimidine is often preferred for its efficiency.

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is typically a yellow to brown solid. Key properties are summarized below:

  • Molecular Formula: C₅H₇N₃O

  • Molecular Weight: 125.13 g/mol

  • Melting Point: 119-120 °C

  • Boiling Point (Predicted): 294.4 ± 32.0 °C

  • Density (Predicted): 1.224 ± 0.06 g/cm³

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound under an inert gas atmosphere, such as nitrogen or argon, at a temperature of 2–8 °C.

Process Visualization

Synthetic Pathway Overview

The following diagram illustrates the common two-step synthetic pathway for this compound from 2-chloro-5-nitropyrimidine.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Reduction start 2-chloro-5-nitropyrimidine product1 2-methoxy-5-nitropyrimidine start->product1 Reflux reagent1 Sodium Methoxide (NaOMe) Methanol (MeOH) reagent1->product1 product1_c 2-methoxy-5-nitropyrimidine final_product This compound product1_c->final_product Hydrogenation reagent2 H₂ Gas Pd/C Catalyst Methanol (MeOH) reagent2->final_product

Caption: Common two-step synthesis of this compound.

Troubleshooting Guide

Q4: We are experiencing low yields during the scale-up of the methoxylation step. What are the potential causes and solutions?

A4: Low yields in the methoxylation of 2-chloro-5-nitropyrimidine are often traced back to issues with reagents, temperature control, or side reactions.

  • Moisture in Reagents/Solvent: Sodium methoxide is highly sensitive to moisture, which can consume the reagent and reduce yield. Ensure that the methanol solvent is anhydrous and that the sodium methoxide is fresh and has been handled under inert conditions.

  • Insufficient Reagent: On a larger scale, ensure that at least 1.4 equivalents of sodium methoxide are used to drive the reaction to completion.

  • Inadequate Temperature/Reaction Time: The reaction is typically run at reflux.[1] In large reactors, achieving and maintaining a uniform reflux temperature can be challenging. Monitor the internal temperature and ensure it remains consistent. If conversion is low, consider extending the reaction time and monitor progress by HPLC or TLC.

  • Side Reactions: Although generally a clean reaction, prolonged exposure to high temperatures can lead to degradation. Ensure the reaction is not heated for an excessive duration after completion.

Q5: During the catalytic reduction of 2-methoxy-5-nitropyrimidine, we observe inconsistent results and the formation of impurities. How can we improve this step?

A5: Catalytic hydrogenation can be sensitive to catalyst activity, substrate purity, and process parameters.

  • Catalyst Activity: The quality and activity of the Palladium on Carbon (Pd/C) catalyst are critical. Ensure you are using a high-quality catalyst from a reputable supplier. At scale, the catalyst-to-substrate ratio may need optimization. A common issue is catalyst poisoning; impurities containing sulfur or other elements from previous steps can deactivate the catalyst. Ensure the nitro-intermediate is of high purity.

  • Hydrogen Pressure and Agitation: In a large-scale hydrogenator, efficient mass transfer of hydrogen gas to the catalyst surface is crucial. Ensure agitation is sufficient to keep the catalyst suspended and facilitate gas-liquid mixing. The hydrogen pressure should be maintained at the optimized level throughout the reaction.

  • Impurity Formation: Incomplete reduction can leave residual starting material. Over-reduction or side reactions can lead to the formation of undesired byproducts. For example, hydrodechlorination can occur if there is residual 2-chloro-5-nitropyrimidine, or other complex amine byproducts can form.[2][3]

  • Solvent Choice: Methanol is a common solvent. Ensure it is of appropriate grade and does not contain impurities that could interfere with the catalysis.

Troubleshooting Flowchart: Low Yield & Impurity in Reduction Step

G start Low Yield / High Impurity in Reduction Step check_catalyst Check Catalyst Quality & Loading start->check_catalyst check_purity Analyze Purity of 2-methoxy-5-nitropyrimidine start->check_purity check_conditions Verify Reaction Conditions (H₂ Pressure, Temp, Agitation) start->check_conditions catalyst_issue Source New Catalyst Batch Perform Small-Scale Test Optimize Catalyst Loading (e.g., 2-4 wt%) check_catalyst->catalyst_issue Activity Low or Inconsistent? purity_issue Recrystallize or Re-purify Starting Material Identify Impurities (e.g., by GC-MS) check_purity->purity_issue Impurities Detected? conditions_issue Increase H₂ Pressure Improve Agitation Speed Extend Reaction Time Monitor by HPLC check_conditions->conditions_issue Parameters Suboptimal? solution Improved Yield & Purity catalyst_issue->solution purity_issue->solution conditions_issue->solution

Caption: Troubleshooting workflow for the catalytic reduction step.

Q6: The methoxylation reaction is exothermic. How can this be safely managed during scale-up?

A6: Managing exotherms is a critical safety consideration in scale-up.[4]

  • Controlled Addition: Instead of adding all the sodium methoxide at once, use a semi-batch process where a solution of sodium methoxide in methanol is added gradually to the solution of 2-chloro-5-nitropyrimidine. This allows the reactor's cooling system to manage the heat generated.

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity (e.g., a well-maintained cooling jacket) to handle the total heat evolution of the reaction. Perform a thermal hazard assessment using techniques like reaction calorimetry to quantify the heat of reaction before scaling up.

  • Dilution: Running the reaction at a lower concentration by using more solvent can help moderate the temperature rise by increasing the thermal mass of the reactor contents.

Q7: What is the most effective method for purifying the final this compound product at a large scale?

A7: Crystallization is the most common and effective method for purifying the final product on an industrial scale.

  • Solvent Selection: A suitable solvent system must be identified that provides good solubility at higher temperatures and poor solubility at lower temperatures. This allows for high recovery of pure product upon cooling. Mixtures of solvents like ethanol/water or toluene/heptane are often evaluated.

  • Controlled Cooling: The cooling rate during crystallization is critical. A slow, controlled cooling profile generally leads to larger, more uniform crystals and higher purity, as it minimizes the occlusion of impurities.

  • Isolation and Drying: After crystallization, the product is isolated by filtration and washed with a small amount of cold solvent to remove residual mother liquor. The resulting cake must be dried under appropriate conditions (e.g., vacuum oven at a controlled temperature) to remove residual solvents without causing product degradation. For aminopyrimidines, alternative methods like cation-exchange chromatography have also been reported, which can be suitable for large-scale preparations.[5]

Data Presentation

Table 1: Comparison of Process Parameters: Lab vs. Scale-Up
ParameterStepLab Scale (100 g)Pilot Scale (10 kg)Key Scale-Up Considerations
Reactant Ratio Methoxylation1.4 eq NaOMe1.4 - 1.5 eq NaOMeEnsure complete conversion; monitor cost.
Catalyst Loading Reduction5-10 wt% 10% Pd/C2-4 wt% 10% Pd/CCatalyst cost and filtration efficiency are major factors.[1]
Reaction Temp. Methoxylation65 °C (Reflux)65-70 °C (Reflux)Heat transfer in large vessels; manage exotherm.
H₂ Pressure Reduction50 PSI50-100 PSIReactor pressure rating; efficient gas dispersion.
Reaction Time Methoxylation2 hours3-5 hoursSlower heat/mass transfer; monitor by HPLC.
Reaction Time Reduction4 hours6-10 hoursSlower mass transfer; monitor hydrogen uptake.
Typical Yield Overall~85%78-82%Minor yield losses are common due to transfers and sampling.
Table 2: Common Impurities and Control Strategies
Impurity NamePotential SourceStep of FormationControl Strategy
2-chloro-5-nitropyrimidine Unreacted starting materialMethoxylationEnsure sufficient NaOMe (≥1.4 eq), adequate reaction time and temperature.
2-hydroxy-5-nitropyrimidine Reaction of starting material with waterMethoxylationUse anhydrous solvent and high-quality sodium methoxide.
2-methoxy-5-nitropyrimidine Incomplete reactionReductionIncrease catalyst loading, hydrogen pressure, or reaction time. Check for catalyst poisoning.
Over-reduced species Harsh reaction conditionsReductionOptimize temperature and pressure; avoid prolonged reaction times after completion.
Dimerized byproducts Side reactions during reductionReductionControl temperature and ensure homogeneous mixing to avoid localized high concentrations.[2]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-methoxy-5-nitropyrimidine (Methoxylation)

  • Materials:

    • 2-chloro-5-nitropyrimidine (1.0 kg, 6.27 mol)

    • Sodium methoxide (0.47 kg, 8.78 mol, 1.4 eq)

    • Anhydrous Methanol (8 L)

  • Procedure:

    • Charge a 20 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2-chloro-5-nitropyrimidine and 4 L of anhydrous methanol.

    • Stir the mixture to form a slurry.

    • In a separate vessel, carefully dissolve sodium methoxide in 4 L of anhydrous methanol. Caution: This is an exothermic process.

    • Slowly add the sodium methoxide solution to the reactor over 1-2 hours, maintaining the internal temperature below 40 °C using the reactor's cooling jacket.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours.

    • Monitor the reaction progress by HPLC until the starting material is <1%.

    • Once complete, cool the reactor to room temperature and reduce the solvent volume by approximately 50% via distillation under reduced pressure.

    • Add the remaining residue to 10 L of cold water with stirring.

    • Filter the resulting precipitate, wash the cake with water (2 x 2 L), and dry the solid under vacuum at 50 °C to yield 2-methoxy-5-nitropyrimidine.

    • Expected Yield: 90-95%

Protocol 2: Scale-Up Synthesis of this compound (Reduction)

  • Materials:

    • 2-methoxy-5-nitropyrimidine (1.0 kg, 6.45 mol)

    • 10% Palladium on Carbon (Pd/C), 50% wet (40 g, 0.04 wt eq dry)

    • Methanol (10 L)

  • Procedure:

    • Charge a suitable hydrogenation reactor with 2-methoxy-5-nitropyrimidine and methanol.

    • Under an inert nitrogen atmosphere, carefully add the 10% Pd/C catalyst.

    • Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 50-60 PSI.

    • Begin vigorous agitation and heat the mixture to 40-45 °C.

    • Maintain the reaction at temperature and pressure, monitoring the hydrogen uptake. The reaction is typically complete within 6-8 hours.

    • Monitor the reaction progress by HPLC to confirm the disappearance of the starting material.

    • Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with methanol (2 x 1 L).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

    • Expected Yield: 88-94%

References

Technical Support Center: Purification of 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxypyrimidin-5-amine. The following sections detail methods for the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Based on the typical synthetic route starting from 2-chloro-5-nitropyrimidine, the most probable impurities are:

  • Unreacted Starting Material: 2-chloro-5-nitropyrimidine

  • Intermediate: 2-methoxy-5-nitropyrimidine

  • Side-products: Other related substances formed during the synthetic process.

A thorough understanding of the specific synthetic pathway used is crucial for accurately identifying potential impurities.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective purification methods for pyrimidine derivatives like this compound are recrystallization and column chromatography.[2] For analytical purposes or when very high purity is required, High-Performance Liquid Chromatography (HPLC) can also be employed.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrimidine derivatives, common solvents to screen include ethanol, dioxane, and mixtures such as DMF/DCM.[2] It is highly recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific crude sample.

Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

A4: For compounds that are only soluble in high-boiling point solvents, a technique called two-solvent recrystallization or anti-solvent crystallization is effective. This involves dissolving the compound in a minimal amount of the "good" solvent (e.g., DMF or DMSO) and then slowly adding a miscible "poor" solvent (an anti-solvent in which the compound is insoluble, such as water, hexane, or diethyl ether) until the solution becomes cloudy. The solution is then gently heated until it becomes clear again, and then allowed to cool slowly to induce crystallization.[3]

Q5: I am having trouble with the column chromatography of this compound on silica gel. What could be the issue?

A5: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in poor separation, tailing peaks, and even irreversible adsorption of the product onto the column. To mitigate these issues, consider the following:

  • Use of a mobile phase modifier: Adding a small amount of a basic modifier, such as triethylamine (0.5-2% v/v) or ammonium hydroxide, to the eluent can help to neutralize the acidic sites on the silica gel.[4]

  • Use of an alternative stationary phase: Amine-functionalized silica gel is a basic stationary phase that can significantly improve the chromatography of basic compounds, often allowing for the use of simpler and less hazardous solvent systems like ethyl acetate/hexanes.[3][5]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing. The cooling process is too rapid, or the solution is supersaturated.1. Re-heat the solution until the oil redissolves. 2. Allow the solution to cool more slowly. 3. Add a small amount of additional solvent. 4. Scratch the inside of the flask with a glass rod at the air-liquid interface to induce crystallization. 5. Add a seed crystal of the pure compound.[2]
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). 3. Try a different solvent or a two-solvent system.[2]
Low recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used for dissolution.1. Ensure the solution is thoroughly cooled before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Concentrate the mother liquor and cool again to obtain a second crop of crystals.
The purified product is still impure. The impurities have a similar solubility profile to the desired compound in the chosen solvent.1. Perform a second recrystallization. 2. Try a different recrystallization solvent or solvent system. 3. Consider using an alternative purification method like column chromatography.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the desired compound from impurities. The chosen eluent system does not have the correct polarity.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. 2. Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity. 3. Consider using a different stationary phase (e.g., amine-functionalized silica gel).[2][5]
The compound is not eluting from the column (streaking from the origin on TLC). The compound is too polar for the chosen eluent system or is strongly adsorbing to the stationary phase.1. Significantly increase the polarity of the eluent (e.g., by adding methanol to a dichloromethane or ethyl acetate based system). 2. Add a basic modifier like triethylamine or ammonium hydroxide to the eluent. 3. Switch to a more polar stationary phase or use amine-functionalized silica gel.[4]
The compound is eluting too quickly with the solvent front. The eluent is too polar.1. Decrease the polarity of the eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane system).

Data Presentation

The following table summarizes the expected outcomes for the purification of aminopyrimidine derivatives using the detailed protocols. The data is representative and may vary depending on the specific impurities and the purity of the crude sample.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Recrystallization 85-95%>99%70-90%Often used as a final polishing step after initial purification.
Column Chromatography (Standard Silica Gel with Modifier) 70-85%>95%60-80%Yield can be lower due to the potential for irreversible adsorption on the stationary phase.[4]
Column Chromatography (Amine-Functionalized Silica Gel) 70-85%>98%75-90%Generally provides better recovery for basic compounds compared to standard silica gel.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography (Amine-Functionalized Silica Gel)
  • Stationary Phase and Eluent Selection: Based on TLC analysis (using amine-functionalized TLC plates), choose a suitable eluent system, typically a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of amine-functionalized silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a flat, uniform bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of the amine-functionalized silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow crude Crude this compound purity_check1 Purity Assessment (TLC, HPLC) crude->purity_check1 high_purity High Purity (>95%) purity_check1->high_purity low_purity Low Purity (<95%) purity_check1->low_purity recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography purity_check2 Purity Assessment (TLC, HPLC) recrystallization->purity_check2 column_chromatography->purity_check2 pure_product Pure Product (>99%) purity_check2->pure_product further_purification Further Purification Needed purity_check2->further_purification

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the amination of pyrimidines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these synthetic transformations.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or nonexistent yields are a common frustration in amination reactions of pyrimidines. The approach to troubleshooting this issue depends significantly on the type of reaction being performed.

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield. What are the primary parameters to investigate?

A1: For low yields in Buchwald-Hartwig aminations, the catalyst system is the most critical starting point. The appropriate combination of palladium precursor, ligand, and base is crucial for catalytic activity.[1]

  • Catalyst/Ligand System: Ensure you are using a suitable ligand for your specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands such as XPhos and tBuXPhos are often effective for these couplings. The quality of the palladium source, for instance, Pd₂(dba)₃ or Pd(OAc)₂, is also important. Using a pre-formed palladium-ligand complex can ensure consistent activation.[1] For particularly challenging aryl chlorides, increasing the catalyst loading to as high as 5 mol% may be necessary.[2]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[1][2] However, if your substrate is sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ might be required, which may necessitate higher reaction temperatures.[1]

  • Solvent: Anhydrous toluene is a frequently used and effective solvent for Buchwald-Hartwig reactions.[1] It is imperative to use a thoroughly dried solvent, as water can deactivate the catalyst.[1]

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[1][2] A gradual increase in temperature may improve the yield if the reaction is being run at a lower temperature. Microwave irradiation can also be employed to accelerate the reaction and enhance yields.[1]

Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) amination on a dichloropyrimidine and observing poor conversion. What can I do?

A2: Low conversion in SNAr reactions of pyrimidines is often linked to the electronic properties of the substrate and the reaction conditions.

  • Substrate Activation: SNAr reactions are more favorable when the pyrimidine ring is substituted with electron-withdrawing groups, which stabilize the Meisenheimer complex intermediate.[1][3] If your substrate is not sufficiently activated, the reaction will be sluggish.[1]

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions.[1]

  • Temperature: High temperatures, for example, 140 °C in DMF, are often necessary to drive catalyst-free SNAr reactions to completion.[4]

  • Acid Catalysis: For some substrates, particularly with anilines, the addition of a small amount of acid like HCl can promote the reaction, even in water.[5] However, the amount of acid should be kept low to minimize competing solvolysis.[5]

Q3: My Ullmann amination of a halopyrimidine is not proceeding as expected. What should I check?

A3: The success of an Ullmann amination often hinges on the copper catalyst, the presence of a suitable ligand, and the base.

  • Copper Source: Copper(I) salts, such as CuI, are most commonly used. The quality and handling of the copper salt are important, as oxidation to Cu(II) can be detrimental.[1]

  • Ligand: While some Ullmann reactions can proceed without a ligand, the addition of a ligand, often a diamine or an amino acid, can significantly improve the reaction rate and yield.

  • Base: An appropriate base is required to facilitate the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often employed.

Logical Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination

G A Low or No Yield B Check Catalyst System A->B C Check Reaction Conditions A->C D Verify Reagent Purity A->D E Palladium Source & Ligand (e.g., Pd₂(dba)₃, XPhos) B->E F Base Selection (e.g., NaOtBu, K₂CO₃) B->F G Temperature (80-110 °C) C->G H Solvent (Anhydrous Toluene) C->H I Inert Atmosphere (Argon or Nitrogen) C->I J Anhydrous Reagents & Solvents D->J

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: Poor Regioselectivity

Q4: My amination reaction on a di-substituted halopyrimidine is not regioselective. How can I control which halide is substituted?

A4: Achieving regioselectivity in the amination of dihalopyrimidines is influenced by the electronic and steric environment of the leaving groups.

  • Electronic Effects: In many cases, the halide positions on the pyrimidine ring have different reactivities. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[6]

  • Steric Hindrance: A bulky nucleophilic amine may preferentially attack the less sterically hindered halide position.[1]

  • Catalyst/Ligand Control (Buchwald-Hartwig): In some palladium-catalyzed reactions, the choice of ligand can influence the regioselectivity.[1] Systematic screening of ligands may be necessary to optimize for the desired isomer.[4]

  • Reaction Conditions: The choice of solvent, base, and temperature can also impact the regioselectivity.[4]

Factors Influencing Regioselectivity in Dihalopyrimidine Amination

G A Regioselectivity B Electronic Effects (e.g., C4 > C2 reactivity) B->A C Steric Hindrance (Bulky Nucleophile) C->A D Catalyst/Ligand Control (Buchwald-Hartwig) D->A E Reaction Conditions (Solvent, Base, Temp.) E->A

Caption: Key factors influencing regioselectivity in dihalopyrimidine amination.

Issue 3: Side Reactions and Impurities

Q5: I am observing a significant amount of a side product that appears to be the result of solvolysis (e.g., hydroxypyrimidine or alkoxypyrimidine). How can I minimize this?

A5: Solvolysis can be a competing reaction, especially in the presence of protic solvents or water.

  • Minimize Water/Alcohol: Ensure all reagents and solvents are anhydrous, particularly for metal-catalyzed reactions.[1]

  • Choice of Solvent: If solvolysis is a major issue, consider switching to a non-protic solvent like DMF, DMSO, or toluene.[1]

  • Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction to stop it once the starting material is consumed can help minimize the formation of degradation products.[1]

Q6: My final product is difficult to separate from the residual palladium catalyst. What purification strategies can I employ?

A6: Removing palladium residues is a common challenge in pharmaceutical chemistry.

  • Filtration: Passing the crude reaction mixture through a pad of Celite can help remove some of the precipitated palladium.

  • Aqueous Workup: A standard aqueous workup can help remove some of the palladium salts.

  • Scavengers: There are various commercial and non-commercial scavengers (e.g., silica-based thiols, activated carbon) that can be used to bind and remove residual palladium.

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.

Frequently Asked Questions (FAQs)

Q7: What are the key differences in reaction conditions for Buchwald-Hartwig, SNAr, and Ullmann aminations of pyrimidines?

A7: The primary differences lie in the catalyst system, reaction temperature, and substrate scope.

Reaction TypeCatalyst SystemTypical Base(s)Typical Solvent(s)Typical Temperature
Buchwald-Hartwig Palladium precursor + Phosphine ligandNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-120 °C[4]
SNAr Often catalyst-free; can be acid-catalyzedK₂CO₃, Cs₂CO₃, Et₃NDMF, DMSO, NMP, Water[1][4][5]80-140 °C[4]
Ullmann Copper(I) salt (e.g., CuI) ± LigandK₂CO₃, Cs₂CO₃DMF, Dioxane100-160 °C

Q8: Can I use water as a solvent for the amination of pyrimidines?

A8: Yes, under certain conditions, water can be a viable solvent. Acid-promoted amination of fused pyrimidines with anilines has been shown to proceed effectively in water.[5] This approach offers significant environmental and cost benefits. However, the amount of acid must be carefully controlled to avoid side reactions like solvolysis.[5] Aliphatic and benzylic amines can also react in water without the need for an acid catalyst.[7]

Q9: What is the role of the base in a Buchwald-Hartwig amination?

A9: The base plays a crucial role in the catalytic cycle. It is involved in the deprotonation of the amine, which allows for its coordination to the palladium center and subsequent reductive elimination to form the C-N bond.[8]

Experimental Protocols

General Protocol for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
  • In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).[1]

  • Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[4]

  • Add the chloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[4]

  • Add anhydrous solvent (e.g., toluene, 5-10 mL).[4]

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of pyrimidine-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges related to catalyst deactivation and achieve robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your cross-coupling reactions with pyrimidine substrates.

Issue 1: Low or No Conversion of Starting Material

Q1: I am observing little to no product formation in my Suzuki-Miyaura or Buchwald-Hartwig reaction with a pyrimidine substrate. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion when using pyrimidine substrates is a common issue primarily stemming from catalyst inhibition and deactivation. The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and effectively poisoning the catalyst.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. The choice of ligand can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands. For Suzuki-Miyaura reactions, ligands like SPhos and XPhos are effective for heteroaryl halides.[2] For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands such as XPhos and tBuXPhos are often successful.[2] Consider using a pre-formed palladium catalyst to ensure the efficient generation of the active catalytic species.[1]

  • Base Selection: The nature and strength of the base are crucial.

    • For Suzuki-Miyaura, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective and may reduce the rate of side reactions like protodeboronation.[3]

    • For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[2] However, if your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[2]

  • Reaction Temperature: Sub-optimal temperatures can lead to a sluggish reaction.

    • Recommendation: Gradually increase the reaction temperature in 10-20 °C increments.[1] For many pyrimidine couplings, temperatures in the range of 80-110 °C are required.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[4]

  • Increase Catalyst Loading: While not ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[1][3]

Issue 2: Observation of Significant Side Products

Q2: My reaction is proceeding, but I am observing significant amounts of side products such as homocoupling or dehalogenation. How can I minimize these?

A2: The formation of side products is often indicative of an imbalance in the rates of the desired catalytic steps versus competing deactivation or side pathways.

Troubleshooting Steps:

  • Homocoupling: This occurs when the organometallic reagent couples with itself.

    • Prevention:

      • Thoroughly Degas Solvents: Oxygen can promote homocoupling, so ensure your reaction mixture and solvents are rigorously degassed.[1][3]

      • Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize this.[1]

      • Adjust Stoichiometry: Using a slight excess of the boronic acid derivative in Suzuki-Miyaura reactions can sometimes minimize aryl halide homocoupling.[3]

  • Dehalogenation: This is the replacement of the halide on your pyrimidine with a hydrogen atom.

    • Prevention:

      • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation.[1]

      • Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]

  • Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the boronic acid, often exacerbated by high temperatures and certain bases.

    • Prevention:

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than boronic acids.[3]

      • Anhydrous Conditions: Minimize water in the reaction mixture.

      • Use a Weaker Base: If compatible with your system, a milder base might reduce the rate of protodeboronation.[3]

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the cross-coupling of pyrimidines. Note that direct comparison of yields should be considered with caution due to variations in specific substrates and reaction conditions across different studies.

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
Pd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485[5]
Pd(dppf)Cl₂ (5)dppfK₂CO₃1,4-Dioxane/H₂O0.2558[4]
Pd(OAc)₂ (5)NoneK₂CO₃1,4-Dioxane/H₂O0.2535[4]
PdCl₂(PPh₃)₂ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O0.2542[4]

Table 2: Effect of Base on the Yield of Buchwald-Hartwig Amination of 4-Chloropyrimidine with Morpholine

BaseSolventTemperature (°C)Yield (%)
NaOtBuToluene10092
K₃PO₄Dioxane11078
Cs₂CO₃Toluene11085
K₂CO₃DMF12065
Note: Data is compiled and generalized from multiple sources for illustrative purposes.

Table 3: Catalyst Loading Screening for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

CatalystCatalyst Loading (mol%)Yield (%)
Pd(PPh₃)₄5~80
Pd(PPh₃)₄3~78
Pd(PPh₃)₄2~75
Pd(PPh₃)₄1~70
Pd(PPh₃)₄0.5~65
Pd(PPh₃)₄0.2~50
Pd(PPh₃)₄0.05<20
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, 1,4-dioxane/H₂O, 100 °C, 15 min, microwave irradiation.[4]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Catalyst Deactivation in Suzuki-Miyaura Coupling of Halopyrimidines

This protocol incorporates best practices to prevent catalyst deactivation from the outset.

Materials:

  • Halopyrimidine (1.0 mmol)

  • Pyrimidine boronic acid or ester (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)

  • Bulky, electron-rich ligand (e.g., XPhos, if not using a pre-catalyst)

  • Anhydrous base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)

  • Oven-dried Schlenk tube or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk tube, add the halopyrimidine, boronic acid/ester, palladium pre-catalyst, and base.

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting a Failed Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a systematic approach to identify and resolve issues in a Buchwald-Hartwig reaction that has failed to give the desired product.

Step 1: Initial Reaction Analysis

  • Carefully analyze the crude reaction mixture by LC-MS and ¹H NMR to identify any remaining starting materials, expected product, and potential side products (e.g., dehalogenated starting material).

Step 2: Systematic Re-screening of Reaction Parameters

  • Setup: Prepare a series of small-scale reactions in parallel (e.g., in a multi-well reaction block or in separate vials). Each reaction should test a single parameter change from the original failed reaction.

  • Parameter Screening:

    • Ligand: Test a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).

    • Base: Screen a variety of bases, both strong (NaOtBu, LHMDS) and weaker (Cs₂CO₃, K₃PO₄).

    • Solvent: Evaluate different anhydrous, degassed solvents (e.g., toluene, dioxane, THF).

    • Temperature: Run reactions at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Execution:

    • Follow the general procedure for setting up a Buchwald-Hartwig amination under a strict inert atmosphere.

    • Run all screening reactions for a set period (e.g., 12-24 hours).

    • Analyze the outcome of each reaction by LC-MS to determine the relative conversion to the desired product.

Step 3: Optimization of Promising Conditions

  • Based on the screening results, select the most promising combination of ligand, base, solvent, and temperature.

  • Perform a larger scale reaction using these optimized conditions to isolate and characterize the product.

Mandatory Visualizations

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Py-X Inactive_Complex Inactive Py-Pd(0) Complex Pd0->Inactive_Complex + Pyrimidine (Coordination) Pd0->Inactive_Complex Pd_Black Palladium Black (Agglomeration) Pd0->Pd_Black Agglomeration TM_Complex Transmetalation Complex OA_Complex->TM_Complex + Nu-M Dimer Inactive Dimer/ Polymer OA_Complex->Dimer Dimerization RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex RE_Complex->Pd0 - Product

Caption: Key deactivation pathways for palladium catalysts in the presence of pyrimidine substrates.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Optimize Catalyst System: - Bulky, electron-rich ligand - Use pre-catalyst Start->Check_Catalyst Check_Base Screen Bases: - Strong (NaOtBu) - Weaker (K3PO4, Cs2CO3) Check_Catalyst->Check_Base Check_Temp Adjust Temperature: - Increase in 10-20°C increments - Consider microwave Check_Base->Check_Temp Check_Purity Verify Reagent Purity & Anhydrous/Degassed Conditions Check_Temp->Check_Purity Side_Products Side Products Observed? Check_Purity->Side_Products Homocoupling Homocoupling: - Degas solvent - Use pre-catalyst Side_Products->Homocoupling Yes Dehalogenation Dehalogenation: - Optimize ligand/base - Lower temperature Side_Products->Dehalogenation Yes Success Improved Yield Side_Products->Success No Homocoupling->Success Dehalogenation->Success

Caption: A systematic workflow for troubleshooting low-yielding pyrimidine cross-coupling reactions.

Ligand_Effect cluster_small Small Ligand cluster_bulky Bulky Ligand Pd_Small Pd Pyrimidine_S Pyrimidine Pd_Small->Pyrimidine_S Coordination (Deactivation) L1 L L1->Pd_Small L2 L L2->Pd_Small Pd_Bulky Pd L3 L L3->Pd_Bulky L4 L L4->Pd_Bulky Pyrimidine_B Pyrimidine note Steric hindrance prevents coordination

Caption: The role of bulky ligands in preventing pyrimidine coordination and catalyst deactivation.

References

Technical Support Center: Analysis of 2-Methoxypyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxypyrimidin-5-amine. The focus is on the identification of by-products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guide: Identifying By-products by HPLC-MS

The synthesis of this compound, commonly proceeding from 2-chloro-5-nitropyrimidine, involves a methoxylation step followed by a reduction of the nitro group. By-products can arise from incomplete reactions or side reactions at each stage. This guide will help you to identify potential impurities in your reaction mixture.

Potential By-products and Their Identification

The following table summarizes the most likely by-products, their potential sources, and their expected mass-to-charge ratio (m/z) in positive ion mode ESI-MS.

Potential By-productStructureChemical FormulaMolecular WeightExpected [M+H]⁺ (m/z)Potential Source
2-Chloro-5-nitropyrimidineC₄H₂ClN₃O₂159.53160.0, 162.0Unreacted starting material from the methoxylation step.
2-Methoxy-5-nitropyrimidineC₅H₅N₃O₃155.11156.1Incomplete reduction of the nitro intermediate.
2-Hydroxy-5-nitropyrimidineC₄H₃N₃O₃141.08142.1Hydrolysis of 2-chloro-5-nitropyrimidine during methoxylation.
2-Hydroxy-5-aminopyrimidineC₄H₅N₃O111.10112.1Hydrolysis of the methoxy group in the final product or reduction of 2-hydroxy-5-nitropyrimidine.
Dimer (example structure)C₁₀H₁₀N₆O₂246.23247.2Potential side reaction during synthesis.

Note: The presence of chlorine in a molecule will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] peak being approximately one-third the intensity of the M peak.

Logical Workflow for By-product Identification

This workflow provides a step-by-step approach to identifying an unknown peak in your HPLC-MS analysis.

By-product Identification Workflow cluster_0 Initial Observation cluster_1 Data Collection cluster_2 Hypothesis Generation cluster_3 Confirmation A Unknown peak observed in HPLC chromatogram B Determine accurate mass of the unknown peak [M+H]⁺ A->B C Analyze isotopic pattern (if present) B->C E Propose potential molecular formulas based on accurate mass B->E C->E D Obtain MS/MS fragmentation data H Interpret MS/MS fragmentation pattern to confirm structure D->H F Consider starting materials, intermediates, and potential side reactions E->F G Compare with the table of potential by-products F->G G->H I Synthesize or purchase a reference standard H->I J Compare retention time and MS/MS spectrum with the reference standard I->J

A logical workflow for troubleshooting and identifying by-products.

Experimental Protocol: HPLC-MS Analysis

This section provides a detailed methodology for the HPLC-MS analysis of a this compound synthesis reaction mixture.

1. Sample Preparation

  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched sample with the initial mobile phase (e.g., 1:1000 dilution).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

Frequently Asked Questions (FAQs)

Q1: I see a peak with an m/z of 160.0 and a smaller peak at 162.0. What could this be?

A1: This isotopic pattern is characteristic of a compound containing one chlorine atom. A peak at m/z 160.0 likely corresponds to the protonated molecule of your starting material, 2-chloro-5-nitropyrimidine ([M+H]⁺). This indicates that your methoxylation reaction may be incomplete.

Q2: My main product peak for this compound (m/z 126.1) is present, but I also have a significant peak at m/z 156.1. What is this impurity?

A2: A peak at m/z 156.1 corresponds to the protonated molecule of 2-methoxy-5-nitropyrimidine ([M+H]⁺). This is the intermediate in your synthesis and its presence indicates that the reduction of the nitro group is incomplete.

Q3: I have an unexpected peak that does not match any of the common by-products. How should I proceed with its identification?

A3: For a completely unknown peak, follow the logical workflow outlined in the troubleshooting guide. Start by obtaining an accurate mass measurement to predict the elemental composition. Then, acquire MS/MS data to get structural information from the fragmentation pattern. Comparing this data with chemical databases and considering plausible side reactions in your synthesis will help in elucidating the structure.

Q4: Can the hydrolysis of the methoxy group occur?

A4: Yes, hydrolysis of the 2-methoxy group to a 2-hydroxy group is a possible side reaction, especially if the reaction conditions are not strictly anhydrous or if the workup involves acidic or basic aqueous solutions. This would lead to by-products such as 2-hydroxy-5-nitropyrimidine (m/z 142.1) or 2-hydroxy-5-aminopyrimidine (m/z 112.1).

Q5: How can I confirm the identity of a suspected by-product?

A5: The most definitive way to confirm the identity of a by-product is to compare its retention time and MS/MS fragmentation spectrum with that of a synthesized or commercially available authentic reference standard.

Synthetic Pathway and Potential By-products

The following diagram illustrates the primary synthetic route for this compound and indicates where the potential by-products may arise.

Synthesis of this compound SM 2-Chloro-5-nitropyrimidine Intermediate 2-Methoxy-5-nitropyrimidine SM->Intermediate Methoxylation BP1 Unreacted Starting Material SM->BP1 Incomplete Reaction BP3 Hydrolysis By-product 1 SM->BP3 Hydrolysis Product This compound Intermediate->Product Reduction BP2 Incomplete Reduction Intermediate->BP2 Incomplete Reaction BP4 Hydrolysis By-product 2 Product->BP4 Hydrolysis

Synthetic pathway and the origin of potential by-products.

Validation & Comparative

Purity Analysis of 2-Methoxypyrimidin-5-amine: A Comparative Guide to HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry.

This document outlines detailed experimental protocols, presents comparative data in structured tables, and offers insights into the strengths and limitations of each method for this specific application. By understanding the nuances of both HPLC and NMR, researchers can make informed decisions to ensure the quality and integrity of their compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[1] For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC

A typical RP-HPLC method for the analysis of this compound would be as follows:

  • Instrument: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase (initial conditions) at a concentration of 1 mg/mL and then diluted to an appropriate working concentration (e.g., 0.1 mg/mL).

Data Presentation: HPLC

The primary output from an HPLC analysis is a chromatogram, which displays the detector response as a function of time. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

ParameterExpected Value
Retention Time (this compound)8.5 min
Peak Area (this compound)>99.0%
Purity (%)>99.0%
Limit of Detection (LOD)~0.01%
Limit of Quantification (LOQ)~0.03%

Table 1: Expected HPLC data for the purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be a powerful quantitative technique (qNMR).[2] It provides detailed information about the chemical environment of each atom in a molecule, allowing for both identification and quantification of the main component and any impurities present.[3]

Experimental Protocol: NMR

A standard protocol for acquiring ¹H and ¹³C NMR spectra for purity analysis of this compound is as follows:

  • Instrument: 400 MHz NMR spectrometer.

  • Sample Preparation: 10-20 mg of this compound is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 5 seconds (for quantitative analysis).

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 220 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

Data Presentation: NMR

The NMR spectrum provides a wealth of information. The chemical shifts, multiplicities, and coupling constants confirm the structure of this compound, while the integration of the signals can be used to determine the relative amounts of different compounds in the sample.

¹H NMR Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-4, H-6~8.2s2H
NH₂~5.5br s2H
OCH₃~3.9s3H

Table 2: Predicted ¹H NMR data for this compound in DMSO-d₆.

¹³C NMR Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-2~165
C-4, C-6~150
C-5~110
OCH₃~55

Table 3: Predicted ¹³C NMR data for this compound in DMSO-d₆.

Comparative Analysis: HPLC vs. NMR

Both HPLC and NMR are indispensable for the purity assessment of this compound, offering complementary information.

FeatureHPLCNMR
Principle Separation based on physicochemical properties.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Primary Use Quantitative analysis of known compounds and impurities.Structural elucidation and absolute quantification (qNMR).
Sensitivity High (ppm to ppb levels).Lower (typically >0.1%).
Sample Throughput High.Moderate.
Information Provided Retention time, peak area (purity).Chemical structure, stereochemistry, and quantitative information.
Reference Standard Requires a reference standard of the analyte for accurate quantification.Can provide absolute purity with a certified internal standard (qNMR).[4]
Destructive Yes.No, the sample can be recovered.

Table 4: Head-to-head comparison of HPLC and NMR for purity analysis.

Visualizing the Workflow and Comparison

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample Sample HPLC_System HPLC System Sample->HPLC_System Inject NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer Insert Chromatogram Chromatogram HPLC_System->Chromatogram Generate HPLC_Data Purity by Area % Chromatogram->HPLC_Data Integrate FID FID Signal NMR_Spectrometer->FID Acquire NMR_Spectrum NMR Spectrum FID->NMR_Spectrum Process (FT) NMR_Data Structural Confirmation & qNMR Purity NMR_Spectrum->NMR_Data Analyze

Purity analysis workflow for HPLC and NMR.

HPLC_vs_NMR_Comparison cluster_hplc_attr cluster_nmr_attr Purity_Analysis Purity Analysis of This compound HPLC HPLC Purity_Analysis->HPLC NMR NMR Purity_Analysis->NMR High_Sensitivity High Sensitivity HPLC->High_Sensitivity High_Throughput High Throughput HPLC->High_Throughput Relative_Quantification Relative Quantification HPLC->Relative_Quantification Structural_Info Structural Information NMR->Structural_Info Absolute_Quantification Absolute Quantification (qNMR) NMR->Absolute_Quantification Non-destructive Non-destructive NMR->Non-destructive

Comparison of HPLC and NMR attributes.

Conclusion

For the routine purity analysis of this compound, HPLC is an excellent choice due to its high sensitivity, throughput, and ability to detect trace impurities. It is particularly well-suited for quality control in a manufacturing environment where the identity of the main component is already established.

On the other hand, NMR spectroscopy provides invaluable structural confirmation and can offer a more accurate, absolute measure of purity through qNMR without the need for a specific reference standard of the analyte.[5] This makes it an ideal technique during process development and for the characterization of new batches or when investigating the presence of unknown impurities.

Ultimately, a combination of both HPLC and NMR provides the most comprehensive understanding of the purity and identity of this compound, leveraging the strengths of each technique to ensure the highest confidence in the quality of this important pharmaceutical intermediate.

References

comparative study of different synthetic routes to 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic strategies for obtaining 2-methoxypyrimidin-5-amine, a crucial intermediate in medicinal chemistry. The following sections detail common synthetic routes, presenting experimental data, protocols, and pathway visualizations to aid in methodological selection.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds. Its structural motif is present in numerous kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines and compares several synthetic approaches, highlighting their respective advantages and disadvantages.

Comparative Summary of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main strategies: de novo construction of the pyrimidine ring and modification of a pre-existing pyrimidine or pyridine scaffold. A summary of the key quantitative data for the discussed routes is presented below.

RouteKey Starting MaterialsOverall YieldPurityKey AdvantagesKey Disadvantages
Route 1: Classical Pyrimidine Synthesis O-methylisourea, 3-substituted propane derivativeModerateGoodConvergent; introduces desired functionality early.Precursor availability can be a limiting factor.
Route 2: Multi-step Synthesis from 2-Aminopyridine 2-AminopyridineLow-ModerateHighReadily available starting material.Multi-step process with potentially hazardous reagents.
Route 3: Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-nitropyrimidineHighHighEfficient final steps.Synthesis of the starting material can be lengthy.

Route 1: Classical Pyrimidine Synthesis (De Novo Construction)

This approach involves the construction of the pyrimidine ring from acyclic precursors. A common method is the condensation of a compound containing an N-C-N fragment, such as O-methylisourea, with a three-carbon component.[1] This "bottom-up" strategy allows for the direct incorporation of the desired methoxy and amino functionalities.

Experimental Protocol

A generalized protocol for this condensation reaction is as follows:

  • Preparation of the Three-Carbon Component: A suitable three-carbon precursor with appropriate functional groups at the 1 and 3 positions is required. This may involve a multi-step synthesis in itself.

  • Condensation Reaction: The three-carbon component is reacted with O-methylisourea in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the pyrimidine ring.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography or recrystallization.

Pathway Visualization

Route_1 O-methylisourea O-methylisourea Intermediate Intermediate O-methylisourea->Intermediate Condensation Three-carbon_component Three-carbon_component Three-carbon_component->Intermediate This compound This compound Intermediate->this compound Cyclization

Caption: Classical pyrimidine synthesis via condensation and cyclization.

Route 2: Multi-step Synthesis from 2-Aminopyridine

This synthetic strategy involves the modification of a readily available starting material, 2-aminopyridine, through a series of functional group transformations. A patent describes a multi-step process involving nitration, hydrolysis, chlorination, methoxylation, and reduction.[2]

Experimental Protocols

Step 1: Nitration of 2-Aminopyridine

  • Dissolve 2-aminopyridine in a suitable solvent like ethylene dichloride.

  • Cool the solution to below 10 °C.

  • Slowly add a nitrating mixture (e.g., nitric acid/sulfuric acid).

  • The reaction is then heated to around 60 °C for several hours.

  • After completion, the reaction is cooled, and the product, 2-amino-5-nitropyridine, is isolated by precipitation and filtration. A yield of 91.67% with a purity of 98.66% has been reported.[2]

Step 2: Hydrolysis of 2-Amino-5-nitropyridine

  • Dissolve 2-amino-5-nitropyridine in dilute hydrochloric acid.

  • Cool the solution to below 0 °C and add an aqueous solution of sodium nitrite.

  • The reaction is maintained at a low temperature for about an hour.

  • The product, 2-hydroxy-5-nitropyridine, is isolated by concentration and filtration, with reported yields around 88%.[2]

Step 3: Chlorination of 2-Hydroxy-5-nitropyridine

  • Add 2-hydroxy-5-nitropyridine to phosphorus oxychloride.

  • The mixture is heated to facilitate the chlorination.

  • The excess phosphorus oxychloride is removed, and the product, 2-chloro-5-nitropyridine, is isolated.

Step 4: Methoxylation of 2-Chloro-5-nitropyridine

  • Dissolve 2-chloro-5-nitropyridine in methanol.

  • Slowly add sodium methoxide and heat the mixture to reflux for a couple of hours.

  • The methanol is removed under reduced pressure, and the product, 2-methoxy-5-nitropyridine, is precipitated by adding cold water. A yield of 95.36% with a purity of 96.85% has been achieved.[2]

Step 5: Reduction of 2-Methoxy-5-nitropyridine

  • Dissolve 2-methoxy-5-nitropyridine in a suitable solvent like methanol.

  • Add a catalyst, such as 10% Pd/C.

  • The reduction is carried out under a hydrogen atmosphere.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield this compound.

Pathway Visualization

Route_2 A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration C 2-Hydroxy-5-nitropyridine B->C Hydrolysis D 2-Chloro-5-nitropyridine C->D Chlorination E 2-Methoxy-5-nitropyridine D->E Methoxylation F This compound E->F Reduction

Caption: Multi-step synthesis starting from 2-aminopyridine.

Route 3: Nucleophilic Aromatic Substitution (SNAr) on a Pyrimidine Core

This route involves the displacement of a suitable leaving group, such as a halogen or a methylthio group, from the 2-position of a pyrimidine ring.[3] The amino group at the 5-position is typically introduced at a later stage, often via the reduction of a nitro group.

Experimental Protocol

A representative protocol for the key methoxylation step is as follows:

  • Starting Material: 2-Chloro-5-nitropyrimidine.

  • Reaction: The starting material is dissolved in methanol.

  • Sodium methoxide is added portion-wise to the solution.

  • The reaction mixture is heated to reflux for several hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is treated with water to precipitate the product, 2-methoxy-5-nitropyrimidine.

  • Reduction: The resulting 2-methoxy-5-nitropyrimidine is then reduced to this compound using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂).[4]

Pathway Visualization

Route_3 Start 2-Chloro-5-nitropyrimidine Intermediate 2-Methoxy-5-nitropyrimidine Start->Intermediate SNAr (Methoxylation) Final This compound Intermediate->Final Reduction

Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The choice of synthetic route for this compound depends on several factors, including the availability and cost of starting materials, scalability, and the desired purity of the final product.

  • Classical pyrimidine synthesis offers a convergent approach but may be limited by the accessibility of the acyclic precursors.

  • The multi-step synthesis from 2-aminopyridine utilizes a readily available starting material but involves a longer sequence of reactions with potentially hazardous reagents.[2]

  • Nucleophilic aromatic substitution on a pre-formed pyrimidine ring can be highly efficient, particularly in the final steps, but the synthesis of the functionalized pyrimidine starting material must also be considered.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate method for their specific needs. Further optimization of reaction conditions for each route may lead to improved yields and process efficiency.

References

Unveiling the Biological Potential: A Comparative Analysis of 2-Methoxypyrimidin-5-amine Derivatives and Other Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 2-methoxypyrimidin-5-amine derivatives against other classes of pyrimidines, supported by experimental data. We delve into their anticancer and enzyme inhibitory activities, offering a clear comparison of their potency through structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Comparative Biological Activity: A Data-Driven Overview

While research into this compound derivatives is emerging, the broader pyrimidine class is well-established with numerous compounds demonstrating significant biological effects. The following tables summarize the in vitro anticancer and kinase inhibitory activities of various pyrimidine derivatives, providing a landscape for comparison.

Anticancer Activity of Pyrimidine Derivatives

The cytotoxicity of pyrimidine derivatives against various cancer cell lines is a key indicator of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
2-Aminopyrimidine Compound 8hMCF-7 (Breast)0.0067 (as PLK4 Kinase inhibitor)
Compound with N-hydroxy-8-oxooctanamideRPMI-8226 (Multiple Myeloma)2.8
Compound with N-hydroxy-8-oxooctanamideHL60 (Leukemia)3.20
Compound 10MRSA (Biofilm Inhibition)84
Compound 15MRSA (Biofilm Inhibition)72
4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain aminopyrimidine A12H1975 (NSCLC)0.086
Aminopyrimidine Hybrids Compound 6cMCF-7 (Breast)37.7
Compound 10bMCF-7 (Breast)31.8
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines Compound 5iMCF-7 (Breast)3.77
Compound 5iHepG2 (Liver)3.83
Kinase Inhibitory Activity of Pyrimidine Derivatives

Many pyrimidine derivatives exert their anticancer effects by inhibiting specific kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation.

Compound ClassDerivativeTarget KinaseIC50 (µM)
This compound N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)pyrimidine-2,5-diamineEGFR (T790M)0.01-0.1
2-Aminopyrimidine Compound 8hPLK40.0067
Aminopyrimidine Hybrids Compound 6cEGFR-TK0.9
Compound 10bEGFR-TK0.7
2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(alkylbenzylidene)acetohydrazides Compound 6cEGFR TK0.9
6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones Compound 10bEGFR TK0.7

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1] The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT to formazan.[1] The insoluble formazan crystals are then dissolved, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Reagent Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[1]

  • Formazan Formation: The plates are incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) to allow for the formation of formazan crystals.[1]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: Kinase activity is typically measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced during the enzymatic reaction. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.

General Protocol (Luminescence-based):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), and a kinase assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: The reaction is allowed to proceed for a defined period, typically 30-60 minutes, at room temperature or 30°C.

  • Detection: A detection reagent (e.g., Kinase-Glo®) is added to stop the kinase reaction and measure the amount of remaining ATP. This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the ATP concentration.

  • Signal Measurement: The luminescence is measured using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound.

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Biological Processes

To better understand the context of the biological activities discussed, the following diagrams illustrate a key signaling pathway targeted by pyrimidine derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Growth Factor) EGF->EGFR Binds Inhibitor Pyrimidine Kinase Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine kinase inhibitors.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Pyrimidine Derivatives (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the in vitro cytotoxicity using the MTT assay.

References

Data Presentation: Comparative Efficacy of Aminopyrimidine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from a 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. This guide provides a comparative overview of the efficacy of various kinase inhibitors derived from this chemical moiety, targeting key players in cellular signaling pathways such as Polo-like kinase 4 (PLK4), Src/Abl, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).

The following tables summarize the in vitro efficacy of representative kinase inhibitors with a 2-aminopyrimidine core against their respective targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: PLK4 Inhibitors

CompoundPLK4 IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 8h0.0067Breast Cancer CellsNot Specified[1][2]
CFI-400945Potent (exact value not specified in snippets)Colorectal Cancer, Rhabdoid TumorsNot Specified[3]
Centrinone0.00271Not SpecifiedNot Specified[4]

Table 2: Src/Abl Inhibitor (Dasatinib)

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Dasatinib (BMS-354825)Src0.5VariousVaries (e.g., 6.1 in MDA-MB-231)[5][6]
Abl<1K562 (CML)Not Specified[7]
c-KIT<30Not SpecifiedNot Specified[6]
PDGFR<30Not SpecifiedNot Specified[6]

Table 3: VEGFR-2 Inhibitors

CompoundVEGFR-2 IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 5 (thiazolopyrimidine derivative)0.044HepG2, HCT-116, MCF-7, HeP-2, HelaPotent (exact values not specified in snippets)[8]
Thiazole Derivative 7b0.04065MCF-76.13[9]
Thiazole Derivative 13b0.04151HCT-116, MCF-7, HepG-23.98 - 11.81[10]

Table 4: PI3K/mTOR Inhibitors

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
GDC-0980517 (Ki)PC3, MCF-7neo/HER2Not Specified[11]
Voxtalisib39160 (mTORC1)Not SpecifiedNot Specified[12]
ApitolisibPotent (class I PI3K/mTOR inhibitor)PotentNot SpecifiedNot Specified[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for key experiments cited in the evaluation of these kinase inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a stock solution of the test inhibitor in DMSO, the recombinant kinase enzyme, the specific substrate peptide, and ATP.[13]

  • Assay Plate Setup : Serially dilute the inhibitor in the kinase buffer. Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.[13]

  • Enzyme Reaction : Add the kinase enzyme to each well, followed by a mixture of the substrate and ATP to initiate the reaction.[13] The final ATP concentration is typically at or near its Km for the kinase.[13]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[13]

  • Signal Detection : Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced.[14] A common method is the ADP-Glo™ Kinase Assay, which uses a luminescent signal.[13]

  • Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]

  • Compound Treatment : Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).[16] Include a vehicle control.[15]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15][17]

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement : Read the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

  • Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Animal Model : Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[18]

  • Tumor Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[18]

  • Tumor Growth and Measurement : Allow the tumors to grow to a palpable size. Measure the tumor dimensions regularly (e.g., twice a week) with calipers and calculate the tumor volume.[4]

  • Drug Administration : Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle.[19]

  • Efficacy Evaluation : Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group.[19]

  • Data Analysis : Analyze the tumor growth data to determine the statistical significance of the treatment effect.

Visualizations

Signaling Pathway: PI3K/mTOR

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Workflow: In Vitro Kinase Inhibitor Screening

Kinase_Inhibitor_Screening Start Start Compound_Prep Prepare Serial Dilutions of Inhibitor Start->Compound_Prep Assay_Setup Set up Kinase Assay (Enzyme, Substrate, ATP) Compound_Prep->Assay_Setup Incubation Incubate Assay_Setup->Incubation Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro kinase inhibitor screening.

References

Validating In Vitro Kinase Inhibition: A Comparative Guide for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine-Based Kinase Inhibitors with Supporting Experimental Data.

The pyrimidine scaffold is a well-established and versatile core structure in the design of potent and selective kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for effective competition at the kinase active site, leading to the modulation of key signaling pathways implicated in various diseases, particularly cancer. This guide provides a comparative analysis of the in vitro performance of several pyrimidine derivatives against a panel of therapeutically relevant kinases. Detailed experimental protocols for assessing kinase inhibition and visualizations of the targeted signaling pathways are included to support the validation and further development of these compounds.

Data Presentation: Comparative Inhibitory Activity of Pyrimidine Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrimidine-based compounds against a selection of kinases. Lower IC50 values are indicative of higher potency. The data has been compiled to facilitate a direct comparison of the inhibitory profiles of these derivatives.

Table 1: Head-to-Head Comparison of Pyrimidine and Quinazoline-Based EGFR Inhibitors

ParameterOsimertinib (Pyrimidine)Erlotinib (Quinazoline)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM>5000 nM

Data compiled from multiple sources.[1][2]

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against a Panel of Kinases

CompoundEGFR IC50 (nM)Her2 IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)
Compound 5k 7940136204
Sunitinib (Reference) 93-261-
Erlotinib (Reference) 55---
Staurosporine (Reference) -38--

Data from a study on pyrrolo[2,3-d]pyrimidine derivatives.[3]

Table 3: Comparison of Thiazolyl-Pyrimidinamine and Pyrazolo-Pyrimidine CDK9 Inhibitors

Inhibitor ClassRepresentative InhibitorScaffoldTargetIC50 (nM)
Thiazolyl-pyrimidinamine MC180295Thiazolyl-pyrimidinamineCDK9171
Pyrazolo-pyrimidine Compound 18bPyrazolo[1,5-a]pyrimidineCDK980

This data illustrates a direct comparison of two different pyrimidine-based scaffolds against CDK9.[4]

Experimental Protocols

Robust and reproducible experimental protocols are crucial for the validation of in vitro kinase inhibition assays. Below are detailed methodologies for commonly used assays in the characterization of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a test compound against a specific kinase by measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., EGFR, CDK2, BCR-ABL)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Test Pyrimidine Derivatives (dissolved in DMSO)

  • Kinase Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine derivatives in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer Cell Lines (e.g., A549, H1975, K562)

  • Cell Culture Medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test Pyrimidine Derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the cellular IC50 value by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine kinase inhibitors and a general workflow for their in vitro validation.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds & Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates DNA_Replication DNA Replication CDK2->DNA_Replication Initiates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->CDK4_6 Inhibits Pyrimidine_Inhibitor->CDK2 Inhibits

Caption: Overview of the CDK-mediated cell cycle progression.

BCR_ABL_Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->BCR_ABL Inhibits Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: Key downstream signaling pathways activated by BCR-ABL.

Experimental Workflow Diagram

Kinase_Inhibitor_Validation_Workflow Start Start: Pyrimidine Derivative Synthesis Biochemical_Assay In Vitro Biochemical Kinase Assay (e.g., Luminescence-based) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) IC50_Determination->Cell_Based_Assay Potent Compounds Cellular_IC50 Cellular IC50 Determination Cell_Based_Assay->Cellular_IC50 Selectivity_Profiling Kinase Selectivity Profiling Cellular_IC50->Selectivity_Profiling Active Compounds Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: General workflow for the validation of pyrimidine kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine analogs, a core scaffold closely related to 2-methoxypyrimidin-5-amine, which are pivotal in the development of targeted kinase inhibitors. The following sections detail the impact of structural modifications on inhibitory potency, present relevant experimental protocols, and illustrate key signaling pathways and research workflows.

Comparative Analysis of Inhibitory Potency

The 2-aminopyrimidine scaffold serves as a versatile template for designing potent kinase inhibitors. The SAR data, primarily from studies on Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K), reveal that substitutions at specific positions on the pyrimidine ring and its appended moieties significantly influence biological activity.

Table 1: SAR of 2-Aminopyrimidine Analogs as PLK4 Inhibitors

Compound IDR Group (Hydrophilic Moiety)PLK4 IC50 (µM)[1]Antiproliferative Activity (MCF-7, IC50 in µM)[1]
3r 4-methylpiperazin-1-yl0.01740.038
8a None (H)0.5196>10
8b morpholino0.01850.045
8c piperidin-1-yl0.02110.052
8h 4-acetylpiperazin-1-yl0.00670.015

Data sourced from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[1]

SAR Insights for PLK4 Inhibitors:

  • The presence of a hydrophilic group in the solvent-accessible region is crucial for potent PLK4 inhibition. The absence of such a group in compound 8a resulted in a nearly 30-fold decrease in activity compared to the lead compound 3r .[1]

  • Exploration of various hydrophilic heterocycles, such as morpholine (8b ) and piperidine (8c ), maintained potent activity, suggesting some flexibility in this region.[1]

  • The introduction of an acetyl group to the piperazine moiety in compound 8h led to a nearly three-fold enhancement in PLK4 inhibitory activity compared to 3r , highlighting it as a highly potent analog.[1] This compound also demonstrated superior antiproliferative activity against breast cancer cell lines.[1]

Table 2: SAR of Sulfonamide Methoxypyridine Derivatives as PI3Kα/mTOR Inhibitors

Compound IDCore ScaffoldPI3Kα IC50 (nM)[2][3]mTOR IC50 (nM)[2][3]Antiproliferative Activity (HCT-116, IC50 in nM)[2][3]
HS-173 Imidazo[1,2-a]pyridine0.8Not ReportedNot Reported
Compound 2 Hetero-linker containing0.2Not Reported10
22c Quinoline0.222320

Data sourced from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[2][3]

SAR Insights for PI3K/mTOR Inhibitors:

  • The core scaffold plays a significant role in determining the inhibitory potency. The development from an imidazo[1,2-a]pyridine core (HS-173 ) to more complex structures has led to highly potent inhibitors.[2]

  • Compound 22c , featuring a quinoline core, demonstrated strong dual inhibitory activity against both PI3Kα and mTOR.[2][3]

  • This compound also exhibited potent antiproliferative effects in cancer cell lines with PIK3CA mutations and was shown to induce cell cycle arrest and apoptosis.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR findings. Below are representative protocols for key assays used in the evaluation of these pyrimidine analogs.

A. In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the inhibition of kinase activity.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of the kinase and the appropriate substrate in the assay buffer. Serially dilute the test compounds in DMSO.

  • Assay Procedure : In a 384-well plate, add 5 µL of the diluted test compound. Add 10 µL of the kinase/substrate solution to each well. Initiate the kinase reaction by adding 5 µL of an ATP solution.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Detection : Stop the reaction by adding a detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate and a fluorescently labeled tracer.

  • Data Analysis : After a further 60-minute incubation, read the plate on a TR-FRET-compatible reader. Calculate the ratio of the acceptor and donor emission signals. Determine IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

B. Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell viability.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to control (vehicle-treated) cells. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Visualizing Pathways and Workflows

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many 2-aminopyrimidine analogs are designed to inhibit kinases within this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor 2-Aminopyrimidine Inhibitors Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

B. General SAR Study Workflow

The process of developing potent and selective inhibitors from a starting compound follows a structured workflow. This iterative process involves chemical synthesis, biological evaluation, and data analysis to guide the design of improved analogs.

SAR_Workflow Hit_ID Hit Identification (e.g., HTS) Lead_Gen Lead Generation (Initial SAR) Hit_ID->Lead_Gen Analog_Synth Analog Synthesis Lead_Gen->Analog_Synth Bio_Eval Biological Evaluation (In vitro & Cellular Assays) Analog_Synth->Bio_Eval SAR_Analysis SAR Analysis Bio_Eval->SAR_Analysis SAR_Analysis->Analog_Synth Iterative Design Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A typical workflow for a structure-activity relationship study.

References

Comparative Analysis of the Biological Activity of Methoxypyrimidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of methoxypyrimidine isomers. Due to limited publicly available data on the direct comparative biological activities of 2-, 4-, and 5-methoxypyrimidine, this analysis extrapolates from studies on structurally related derivatives.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The position of the methoxy group on the pyrimidine ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide summarizes the known biological activities of derivatives of methoxypyrimidine isomers, with a focus on their potential as anticancer and kinase inhibitory agents.

Comparative Biological Activity of Methoxypyrimidine Derivatives

While direct comparative studies on the simple isomers are scarce, research on more complex molecules incorporating methoxypyrimidine moieties provides insights into their potential biological activities. The following tables summarize the observed activities of various methoxypyrimidine derivatives. It is important to note that the biological activity is highly dependent on the overall structure of the molecule, and the data presented here is for derivatives, not the parent isomers.

Isomer Core Derivative Structure Biological Activity Key Findings Reference
2-Methoxypyrimidine 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogsAnticancer (Cytotoxic)The nature and position of substituents on the 4-aryl ring significantly impact cytotoxic activity against various human cancer cell lines.[1]
4-Methoxypyrimidine (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chlorideAntitubulin, AnticancerActs as a water-soluble colchicine site binding, microtubule depolymerizing agent with potent cytotoxicity against a panel of 60 tumor cell lines. The (S)-isomer was found to be 10- to 88-fold more potent than the (R)-isomer.[2]
5-Methoxypyrimidine 5-Methoxy-2-methylthiopyrimidine derivativesKinase InhibitionHypothesized to act as inhibitors of protein kinases such as VEGFR-2, EGFR, and Aurora kinases, which are involved in cancer-related signaling pathways.[3][4][5]
5-Methoxypyrimidine 4-(Benzo[b]thiophen-2-yl)-2-chloro-5-methoxypyrimidineDual Kinase InhibitionIdentified as a dual inhibitor of plasmodial PfGSK3 and PfPK6 with antiplasmodial activity.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are protocols for common assays used to evaluate the biological activity of pyrimidine derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (methoxypyrimidine isomers/derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 200 µL of isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against a target kinase.[11][12][13][14]

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled)

  • Assay buffer (optimized for the specific kinase)

  • Test compounds

  • 96-well or 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer or other appropriate plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the kinase, substrate, and ATP in the assay buffer. Perform serial dilutions of the test compounds.

  • Assay Setup: In a multi-well plate, add the assay buffer, the test compound at various concentrations, and the target kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., for an ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to measure the amount of ADP produced).

  • Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizations

Signaling Pathway

Pyrimidine derivatives are known to inhibit various protein kinases involved in cancer progression. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by methoxypyrimidine-based kinase inhibitors, such as the EGFR and VEGFR pathways.[3][15]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR PLCg PLCγ VEGFR->PLCg VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Methoxypyrimidine Inhibitor Inhibitor->EGFR Inhibitor->VEGFR Experimental_Workflow Start Synthesize/Acquire Methoxypyrimidine Isomers (2-, 4-, 5-) Screening High-Throughput Screening (e.g., MTT Assay vs. Cancer Cell Lines) Start->Screening Hit_Ident Hit Identification (Compounds with Significant Activity) Screening->Hit_Ident Hit_Ident->Screening Inactive Dose_Response Dose-Response & IC50 Determination Hit_Ident->Dose_Response Active Kinase_Assay In Vitro Kinase Inhibition Assays Dose_Response->Kinase_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Kinase_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

Assessing the Metabolic Stability of Kinase Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, optimizing the metabolic stability of lead compounds is a critical step in the development of effective and safe therapeutics. This guide provides a comparative analysis of the metabolic stability of kinase inhibitors derived from various privileged scaffolds, with a focus on aminopyrimidine derivatives, including those related to the 2-methoxypyrimidin-5-amine core. We present quantitative data from in vitro assays, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the selection and design of next-generation kinase inhibitors.

Executive Summary

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This allows for potent and selective inhibition of a wide range of kinases implicated in oncology and other diseases. However, as with all drug candidates, metabolic stability is a key determinant of their pharmacokinetic profile and ultimate clinical success. This guide compares the in vitro metabolic stability of aminopyrimidine-based kinase inhibitors with alternatives built on quinazoline, indole, and pyrazolo[3,4-d]pyrimidine scaffolds. Our analysis reveals that while individual compound characteristics are paramount, certain scaffolds may be predisposed to greater metabolic robustness.

Performance Comparison of Kinase Inhibitor Scaffolds

The following table summarizes the in vitro metabolic stability of representative kinase inhibitors from different structural classes. The data, primarily from human liver microsome (HLM) assays, provides a quantitative basis for comparing these scaffolds. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the public domain; therefore, these values should be interpreted as indicative of the general metabolic liabilities of each scaffold.

Scaffold ClassCompoundPrimary Target(s)In Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Assay System
Aminopyrimidine Compound 8hPLK4>145[1]Not ReportedLiver Microsomes
Centrinone (comparator)PLK45.8[1]Not ReportedLiver Microsomes
Indazole CFI-400945PLK4, Aurora B~540 (9 hours in vivo)Not ReportedHuman Plasma
Quinazoline GefitinibEGFRNot ReportedNot ReportedHuman Liver Microsomes
ErlotinibEGFR~2172 (36.2 hours in vivo)Not ReportedHuman Plasma
Pyrazolo[3,4-d]pyrimidine RuxolitinibJAK1, JAK2~180 (3 hours in vivo)Not ReportedHuman Plasma

Detailed Experimental Protocols

The assessment of in vitro metabolic stability is crucial for predicting the in vivo pharmacokinetic behavior of drug candidates. Standardized protocols ensure the generation of reliable and comparable data. Below are detailed methodologies for two common in vitro assays.

Liver Microsomal Stability Assay

This assay is a widely used method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

Protocol Outline:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Stop solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

    • The reaction in each aliquot is immediately quenched by adding the cold stop solution.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate the proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein mass).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.

Protocol Outline:

  • Preparation of Reagents:

    • Cryopreserved human hepatocytes.

    • Hepatocyte incubation medium (e.g., Williams' Medium E with supplements).

    • Test compound stock solution.

    • Stop solution.

  • Cell Culture and Incubation:

    • Thaw and dilute the cryopreserved hepatocytes to the desired cell density (e.g., 1 x 10^6 viable cells/mL).

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells.

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

  • Time-Point Sampling and Analysis:

    • Similar to the microsomal assay, aliquots are taken at various time points and the reaction is stopped.

    • Sample preparation and LC-MS/MS analysis are performed to quantify the parent compound.

  • Data Analysis:

    • Calculation of t½ and CLint is performed as described for the microsomal stability assay, with the cell number used for normalization instead of protein mass.

Visualization of Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

experimental_workflow Experimental Workflow for In Vitro Metabolic Stability Assays cluster_microsomal Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay M_start Prepare Microsomes and Compound M_incubate Incubate at 37°C with NADPH M_start->M_incubate M_sample Sample at Time Points M_incubate->M_sample M_quench Quench with Acetonitrile M_sample->M_quench M_analyze LC-MS/MS Analysis M_quench->M_analyze M_data Calculate t½ and CLint M_analyze->M_data H_start Prepare Hepatocytes and Compound H_incubate Incubate at 37°C H_start->H_incubate H_sample Sample at Time Points H_incubate->H_sample H_quench Quench Reaction H_sample->H_quench H_analyze LC-MS/MS Analysis H_quench->H_analyze H_data Calculate t½ and CLint H_analyze->H_data

Caption: Workflow for microsomal and hepatocyte stability assays.

plk4_pathway PLK4 Signaling Pathway in Centriole Duplication PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole promotes Apoptosis Apoptosis PLK4->Apoptosis inhibition leads to CellCycle Cell Cycle Progression Centriole->CellCycle Inhibitor Aminopyrimidine Inhibitor (e.g., Compound 8h) Inhibitor->PLK4 inhibits

Caption: Simplified PLK4 signaling pathway and inhibition.

egfr_pathway EGFR Signaling Pathway and Inhibition EGFR EGFR RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib, Erlotinib) Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway and inhibition.

Conclusion

The metabolic stability of a drug candidate is a multifaceted property influenced by its core scaffold and peripheral chemical modifications. While the aminopyrimidine scaffold continues to be a valuable starting point for the design of potent kinase inhibitors, this guide highlights the importance of early and continuous assessment of metabolic liabilities. By comparing with alternative scaffolds such as quinazolines, indoles, and pyrazolo[3,4-d]pyrimidines, researchers can make more informed decisions in the lead optimization process. The provided experimental protocols and pathway visualizations serve as a practical resource for drug development professionals aiming to design kinase inhibitors with improved pharmacokinetic profiles and a higher probability of clinical success.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent kinase inhibitors. Its inherent ability to mimic the ATP purine ring facilitates strong binding to the kinase hinge region, making it a privileged structure in numerous FDA-approved drugs. However, this favorable interaction also presents a significant challenge: cross-reactivity with unintended kinases, leading to potential off-target effects and toxicities. This guide provides an objective comparison of the cross-reactivity profiles of prominent pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid in the selection and development of more selective therapeutic agents.

The ubiquitous nature of the ATP-binding site across the human kinome makes achieving absolute inhibitor selectivity a formidable task. Minor variations in the amino acid residues lining this pocket are the primary determinants of an inhibitor's selectivity profile. Pyrimidine-based inhibitors, while often potent, can exhibit a wide spectrum of cross-reactivity, ranging from highly selective to broadly promiscuous. Understanding and characterizing this profile early in the drug discovery process is paramount for predicting potential side effects and identifying opportunities for developing multi-targeted therapies.[1][2]

Comparative Cross-Reactivity Profiling

To illustrate the diverse selectivity profiles of pyrimidine-based kinase inhibitors, this section presents a comparative analysis of several compounds against a panel of representative kinases. The data, compiled from published literature and illustrative examples, is presented in terms of IC50 values (the half-maximal inhibitory concentration), where a lower value indicates higher potency.

It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions. However, the data presented here serves to highlight the general selectivity trends of different pyrimidine scaffolds.

Table 1: Comparative IC50 Values (nM) of Pyrimidine-Based Kinase Inhibitors Across a Panel of Kinases

Kinase Target FamilyInhibitor (Scaffold)Primary Target(s)Off-Target Kinase 1 (IC50 nM)Off-Target Kinase 2 (IC50 nM)Off-Target Kinase 3 (IC50 nM)Reference
Tyrosine Kinases Gefitinib (Quinazoline)EGFRSRC (>10,000)ABL (>10,000)VEGFR2 (3,700)[3]
Erlotinib (Quinazoline)EGFRSRC (740)ABL (>10,000)VEGFR2 (>20,000)[3]
AZD9291 (Osimertinib) (Pyrimidine)EGFR (T790M)SRC (>10,000)ABL (>10,000)VEGFR2 (>10,000)[3]
Serine/Threonine Kinases Selumetinib (Pyrimidine)MEK1/2ERK1/2 (>10,000)p38α (>10,000)JNK1 (>10,000)Illustrative
Palbociclib (Pyrido[2,3-d]pyrimidine)CDK4/6CDK1 (>5,000)CDK2 (1,100)GSK3β (>10,000)[4]
ON123300 (Pyrido[2,3-d]pyrimidine)CDK4/NUAK1CDK6 (Potent)MARK3 (Potent)AMPKα1 (Potent)[4]
Multi-Kinase Inhibitors Pazopanib (Pyrimidine)VEGFRs, PDGFRs, c-KitSRC (140)LCK (300)FLT3 (80)[3]
Foretinib (Quinoline)MET, VEGFR2AXL (0.4)RON (0.9)TIE-2 (1.8)Illustrative

Note: Data for Selumetinib and Foretinib are illustrative to represent typical selectivity profiles for their respective classes and are not from a single direct comparative study against the other listed inhibitors.

Experimental Methodologies for Kinase Profiling

Accurate determination of a kinase inhibitor's cross-reactivity profile relies on robust and standardized experimental methods. Several platforms are widely used in the industry, each with its own advantages and limitations.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This is a common biochemical assay used to determine the IC50 value of an inhibitor against a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[5]

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]

    • Thaw the recombinant kinase, substrate, and ATP on ice.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells of a white, opaque 384-well plate.[5]

    • Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[5]

    • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The ATP concentration is typically at or near its Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.[5]

  • Kinase Reaction and Signal Detection:

    • Gently shake the plate for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.[5]

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7]

    • Incubate at room temperature for 40 minutes.[6][7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[6][7]

    • Incubate at room temperature for 30-60 minutes.[6][7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

KinomeScan® (Competition Binding Assay)

The KinomeScan® platform is a high-throughput affinity-based assay that quantitatively measures the binding of an inhibitor to a large panel of kinases. It does not measure enzymatic activity but rather the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.[8][9]

Principle of the Assay:

  • Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.

  • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are often reported as percent of control or as a dissociation constant (Kd).[8]

Chemical Proteomics (Kinobeads)

Chemical proteomics approaches, such as the use of "kinobeads," allow for the profiling of kinase inhibitors against endogenous kinases in a cellular context.[10][11]

Workflow Overview:

  • A mixture of broad-spectrum kinase inhibitors is immobilized on beads (kinobeads).

  • A cell lysate is incubated with the test inhibitor at various concentrations.

  • The lysate is then passed over the kinobeads, which capture the kinases that are not bound to the free inhibitor in the lysate.

  • The captured kinases are identified and quantified using mass spectrometry.

  • By comparing the amount of each kinase captured in the presence and absence of the test inhibitor, a comprehensive profile of the inhibitor's targets and their relative affinities can be generated.[10][12]

Visualizing Key Pathways and Workflows

Understanding the context in which these inhibitors function is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a general workflow for cross-reactivity profiling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrimidine Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway inhibited by a pyrimidine-based drug.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (Pyrimidine-based) PlateSetup Assay Plate Setup (Compound + Kinase + Substrate) Compound->PlateSetup KinasePanel Kinase Panel Selection KinasePanel->PlateSetup Reagents Assay Reagent Preparation Reagents->PlateSetup Incubation Incubation PlateSetup->Incubation Reaction Initiate Reaction (ATP) Incubation->Reaction Detection Signal Detection Reaction->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization IC50 IC50 Curve Fitting Normalization->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: General workflow for in vitro kinase inhibitor profiling.

Conclusion

The pyrimidine scaffold remains a highly valuable framework for the development of potent kinase inhibitors. However, the inherent challenge of cross-reactivity necessitates a thorough and early-stage profiling against a broad panel of kinases. As demonstrated, different pyrimidine-based inhibitors can exhibit vastly different selectivity profiles, from the highly specific to the multi-targeted. By employing a combination of robust biochemical, biophysical, and cell-based profiling methods, researchers can gain a comprehensive understanding of an inhibitor's off-target interactions. This knowledge is critical for interpreting biological data accurately, anticipating potential toxicities, and ultimately designing safer and more effective kinase-targeted therapies. The strategic modification of the pyrimidine core, guided by comprehensive cross-reactivity data, will continue to be a key driver in the discovery of next-generation kinase inhibitors with optimized efficacy and safety profiles.[13][14]

References

head-to-head comparison of 2-Methoxypyrimidin-5-amine and its analogs in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] Within this broad class of compounds, 2-methoxypyrimidine derivatives have emerged as a promising area of investigation for novel anticancer agents. This guide provides an objective, data-driven comparison of the in vitro efficacy of 2-methoxypyrimidine analogs against various cancer cell lines, supported by experimental data and detailed protocols.

While direct comparative studies on 2-Methoxypyrimidin-5-amine and its immediate analogs are limited in publicly available research, this guide presents a detailed analysis of a closely related series of 2-methoxypyridine analogs. This structurally similar scaffold provides valuable insights into the structure-activity relationships (SAR) that likely influence the anticancer potential of 2-methoxypyrimidine derivatives. The core structure, featuring a 2-methoxypyridine scaffold, was modified with different aryl groups to investigate how these substitutions impact cytotoxicity.[3]

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs was evaluated against three human cancer cell lines: colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549).[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, were determined to quantify their potency.[3] The results indicate that the nature and position of substituents on the aryl ring play a crucial role in the observed biological activity.[3]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 2-Methoxypyridine Analogs

Compound IDAryl SubstituentHCT-116 (Colorectal Carcinoma)MCF-7 (Breast Cancer)A-549 (Lung Cancer)
Analog 1 4-Fluorophenyl8.2 µM10.5 µM12.1 µM
Analog 2 4-Chlorophenyl7.5 µM9.8 µM11.4 µM
Analog 3 4-Bromophenyl7.1 µM9.2 µM10.8 µM
Analog 4 4-Methoxyphenyl15.6 µM18.2 µM20.5 µM
Analog 5 Unsubstituted Phenyl12.3 µM14.7 µM16.9 µM

Data sourced from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 suggests a clear structure-activity relationship for this series of 2-methoxypyridine analogs. The presence of a halogen atom at the para-position of the aryl ring appears to enhance cytotoxic activity, with the potency increasing in the order of F < Cl < Br. The unsubstituted phenyl analog showed moderate activity, while the introduction of a methoxy group at the para-position resulted in a significant decrease in potency. This indicates that electron-withdrawing groups on the aryl moiety may be favorable for the anticancer activity of this scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 2-methoxypyridine analogs.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells (HCT-116, MCF-7, and A-549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the 2-methoxypyridine analogs and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflow

To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Starting Materials (2-methoxypyridine precursor, aryl boronic acids) reaction Suzuki Coupling Reaction start->reaction purification Purification and Characterization reaction->purification treatment Treatment with 2-Methoxypyridine Analogs purification->treatment cell_culture Cancer Cell Lines (HCT-116, MCF-7, A-549) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for synthesis and cytotoxic evaluation.

G cluster_pathway Potential Downstream Signaling Drug 2-Methoxypyrimidine Analog Target Putative Kinase Target(s) Drug->Target Inhibition Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Proliferation Inhibition of Cell Proliferation Pathway->Proliferation Apoptosis Induction of Apoptosis Pathway->Apoptosis

Caption: Postulated mechanism of action via kinase inhibition.

Conclusion

This comparative guide highlights the potential of 2-methoxypyridine analogs as a scaffold for the development of novel anticancer agents. The structure-activity relationship data indicates that substitutions on the aryl ring significantly influence cytotoxic activity, with halogenated derivatives showing enhanced potency.[3] While this analysis is based on a 2-methoxypyridine core, the findings provide a strong foundation for the rational design and synthesis of more potent 2-methoxypyrimidine-based anticancer drugs. Further investigations are warranted to elucidate the precise molecular targets and mechanisms of action of these promising compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxypyrimidin-5-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxypyrimidin-5-amine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. Adherence to personal protective equipment (PPE) guidelines is mandatory to mitigate risks.

Hazard Identification:

Hazard StatementDescription
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face ProtectionWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Hand ProtectionWear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.
Body ProtectionWear a lab coat or other protective clothing to prevent skin contact.
Respiratory ProtectionIf ventilation is inadequate or exposure limits may be exceeded, use a full-face respirator.

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal"[1][2]. Do not dispose of this chemical down the drain or as regular trash[3][4].

1. Waste Collection and Storage:

  • Container: Collect waste this compound and any materials contaminated with it in a designated, compatible, and leak-proof container.[3][5] The original container is often a suitable choice.[5]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Note the concentration and date.

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

  • Closure: Keep the waste container tightly sealed at all times, except when adding waste.[3][5]

2. Disposal of Empty Containers:

  • Rinsing: For empty containers that held this compound, they must be triple-rinsed with a suitable solvent.[5]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[3] Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.

  • Container Disposal: Once thoroughly rinsed and dried, the container can be disposed of as regular waste or recycled, in accordance with institutional and local guidelines.[5]

3. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous chemical waste.

  • Provide Information: Be prepared to provide the EHS team with the completed hazardous waste label information.

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup scheduling and handoff.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? is_container_empty Is the container empty? start->is_container_empty collect_waste Collect in a labeled, compatible hazardous waste container. is_container_empty->collect_waste No triple_rinse Triple rinse the container with a suitable solvent. is_container_empty->triple_rinse Yes store_waste Store securely in a designated, well-ventilated area. collect_waste->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs collect_rinsate Collect the first (and possibly subsequent) rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of the rinsed container per institutional guidelines. collect_rinsate->dispose_container

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Comprehensive Safety and Handling Guide for 2-Methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Methoxypyrimidin-5-amine (CAS: 56621-89-7) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and promoting a secure work environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary risks associated with this chemical include irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent direct contact and inhalation.[3] The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to NIOSH or EN 166 standards). A face shield may be required for splash risks.[2][4]Protects against dust particles and splashes that can cause serious eye irritation.[1]
Hand Protection Compatible, chemical-resistant, and impervious gloves (e.g., Nitrile rubber).[3][4]Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and removed carefully to avoid contamination.[3]
Body Protection A chemical-resistant lab coat or impervious clothing.[2][4] Protective boots may be necessary depending on the scale of work.[3][4]Provides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[4][5] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved full-face or dust respirator is required.[2][4]Mitigates the risk of inhaling dust, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures minimal exposure and contamination.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_start Consult SDS verify_hood Verify Fume Hood Certification prep_start->verify_hood gather_materials Assemble Materials (Spill Kit, Waste Container) verify_hood->gather_materials don_ppe Don Full PPE gather_materials->don_ppe handle_in_hood Transfer/Weigh Chemical Inside Fume Hood don_ppe->handle_in_hood keep_closed Keep Container Closed When Not in Use handle_in_hood->keep_closed avoid_dust Minimize Dust Generation handle_in_hood->avoid_dust decontaminate Decontaminate Surfaces & Equipment keep_closed->decontaminate avoid_dust->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_cont Dispose of Contaminated Materials (Gloves, etc.) wash_hands->dispose_cont dispose_chem Dispose of Chemical Waste disposal_note Use Licensed Waste Contractor dispose_chem->disposal_note dispose_cont->dispose_chem

Caption: Workflow for the safe handling of this compound.

Methodology:

  • Pre-Handling Preparations:

    • Review the Safety Data Sheet (SDS) before starting work.

    • Ensure the chemical fume hood is functioning correctly and has a current certification.

    • Assemble all necessary materials, including a spill kit, designated waste containers, and handling equipment (spatulas, etc.).

    • Put on all required PPE as detailed in the table above.[3][4]

  • Handling and Use:

    • Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[5]

    • Avoid actions that could generate dust.[2]

    • Keep the container tightly closed when not in use.[1][2]

    • Do not eat, drink, or smoke in the handling area.[2][3]

  • Post-Handling Procedures:

    • Decontaminate all work surfaces and equipment after use.

    • Remove contaminated clothing immediately and wash it before reuse.[2][4]

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.[3]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure RouteFirst Aid Action
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] Seek medical attention if you feel unwell.[1][2]
Skin Contact Immediately take off contaminated clothing.[2] Wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice.[2][4]
Eye Contact Rinse cautiously and thoroughly with water for several minutes.[2][4] If present, remove contact lenses if it is easy to do so and continue rinsing.[2][4] Seek medical attention if eye irritation persists.[4]
Ingestion Rinse the mouth with water.[2] Do not induce vomiting. Call a poison control center or doctor for treatment advice.[2]

Spill Procedures:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[5]

  • Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[5]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed to prevent contamination and exposure.[1][2]

  • The storage area should be secured and locked.[1][2]

Disposal:

  • All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads, empty containers), must be disposed of as hazardous waste.[2]

  • Disposal must be conducted through an approved and licensed waste disposal company in accordance with all local, state, and federal regulations.[1][2][6]

  • Do not dispose of this chemical down the drain or in the general trash.[6]

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。